Zhebeirine
Description
Properties
IUPAC Name |
(1R,2S,6R,9S,10R,11S,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+,22-,23+,24-,25+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBJDDYEYGDWCZ-PAYGNFRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318154 | |
| Record name | Puqiedinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143120-47-2 | |
| Record name | Puqiedinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143120-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Puqiedinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Botanical Quest for Zhebeirine: An In-depth Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Immediate Release
Shanghai, China – November 18, 2025 – For researchers, scientists, and professionals in drug development, understanding the natural origins and extraction of promising therapeutic compounds is a critical first step. This technical guide provides a comprehensive overview of Zhebeirine, an isosteroidal alkaloid with significant therapeutic potential, focusing on its primary natural sources, detailed methodologies for its isolation and identification, and an exploration of its biological activity through key signaling pathways.
Primary Natural Sources of this compound
This compound is predominantly found in the bulbs of various species of the Fritillaria genus, a group of flowering plants in the lily family (Liliaceae). These plants have been used for centuries in traditional Chinese medicine for their antitussive, expectorant, and anti-inflammatory properties. The primary species identified as natural sources of this compound include:
-
Fritillaria thunbergii Miq. (Zhe Bei Mu) : This is one of the most well-known sources of this compound and is officially listed in the Chinese Pharmacopoeia.[1][2][3]
-
Fritillaria cirrhosa D. Don (Chuan Bei Mu) : Another significant source, this species is also highly valued in traditional medicine and contains a variety of isosteroidal alkaloids, including this compound.[1][4][5][6]
-
Fritillaria ussuriensis Maxim. (Ping Bei Mu) : Native to northeastern China, Korea, and Russia, this species is also a known source of various Fritillaria alkaloids.[7][8][9][10]
-
Fritillaria pallidiflora Schrenk (Yi Bei Mu) : This species has been identified as containing isosteroidal alkaloids and is sometimes used as a substitute for other Fritillaria species.[4]
The concentration of this compound and other alkaloids can vary significantly depending on the species, geographical origin, harvesting time, and processing methods.[1][5]
Quantitative Analysis of this compound Content
Accurate quantification of this compound in its natural sources is crucial for quality control and standardization of herbal preparations and for the development of new pharmaceuticals. High-performance liquid chromatography (HPLC) coupled with various detectors, such as an evaporative light scattering detector (ELSD) or mass spectrometry (MS), is the most common and reliable method for this purpose.
| Fritillaria Species | Alkaloid(s) Quantified | Method | Reported Content/Recovery | Reference |
| Fritillaria thunbergii | Peimine, Peiminine, Zhebeinine | HPLC-ELSD | Average recovery rates: Peimine (98.2%), Peiminine (98.2%), Zhebeinine (96.5%) | [11] |
| Fritillaria thunbergii | Peimine, Peiminine | HPLC-ELSD | Peimine: 0.0603%, Peiminine: 0.0502% (with OF application) | [12] |
| Fritillaria cirrhosa | Nine isosteroidal alkaloids | LC-MS/MS | Peimisine: 17.92–123.53 µg/g; Delavine: 0.42–29.18 µg/g | [4] |
| Fritillaria pallidiflora | Nine isosteroidal alkaloids | LC-MS/MS | Imperialine: 78.05–344.09 µg/g | [4] |
| Fritillaria cirrhosa | Total alkaloids (as Sibemrine) | Not specified | > 0.05% (Chinese Pharmacopoeia) | [5] |
| Fritillaria thunbergii | Total Peimine and Peiminine | Not specified | > 0.08% (Chinese Pharmacopoeia) | [5] |
Experimental Protocols: Isolation and Purification of this compound
The isolation and purification of this compound from Fritillaria bulbs is a multi-step process involving extraction, separation, and purification. The following is a generalized protocol based on common alkaloid extraction and chromatographic techniques.
Preparation of Plant Material
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Drying: Freshly harvested Fritillaria bulbs are washed and dried to a constant weight. This can be achieved through air-drying, oven-drying at a low temperature (e.g., 40-50°C), or freeze-drying to minimize degradation of the alkaloids.
-
Grinding: The dried bulbs are ground into a fine powder to increase the surface area for efficient extraction.
Extraction of Total Alkaloids
-
Solvent Extraction: The powdered plant material is extracted with an organic solvent, typically methanol or ethanol, at room temperature or with gentle heating.[13] An 80% ethanol solution is commonly used. The extraction is often performed multiple times (e.g., 3 times) to ensure maximum recovery of the alkaloids.
-
Acid-Base Extraction (for enrichment):
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCl), and the solution is filtered.
-
The acidic solution is then basified with a base (e.g., ammonia) to a pH of 9-10.
-
The alkaloids, which are now in their free base form, are extracted with an immiscible organic solvent such as chloroform or ethyl acetate.
-
The organic solvent is then evaporated under reduced pressure to yield the total alkaloid extract.
-
Chromatographic Purification of this compound
-
Column Chromatography (Initial Separation): The total alkaloid extract is subjected to column chromatography on silica gel or alumina. A gradient elution system with a mixture of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) is used to separate the alkaloids based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification): Fractions containing this compound are further purified by Prep-HPLC using a reversed-phase C18 column. A mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or triethylamine) is used for elution. The peak corresponding to this compound is collected.
-
Recrystallization: The purified this compound can be further purified by recrystallization from a suitable solvent to obtain a highly pure crystalline compound.
Identification and Characterization
The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
X-ray Crystallography: To determine the three-dimensional structure of the crystalline compound.
Visualization of Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for this compound isolation and the proposed signaling pathways through which it may exert its anti-inflammatory effects.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways of isolated this compound are limited, the well-documented anti-inflammatory effects of Fritillaria extracts provide strong evidence for its mechanism of action.[1][14] The anti-inflammatory properties of these extracts, and of structurally related alkaloids like berberine, are largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[15][16][17]
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Inhibition of the NF-κB Pathway: Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. This compound is proposed to inhibit this pathway by preventing the activation of IκB kinase (IKK), which in turn blocks the degradation of IκBα and the subsequent translocation of the p65/p50 NF-κB dimer to the nucleus.[18][19][20][21][22][23] This leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[14][24]
-
Inhibition of the MAPK Pathway: The MAPK pathway, including p38, ERK, and JNK, is another critical regulator of inflammation.[25][26][27][28] Extracts of Fritillaria ussuriensis have been shown to attenuate the phosphorylation of all three MAPKs.[14] It is therefore likely that this compound contributes to this effect, leading to a downstream reduction in the expression of inflammatory mediators.
Conclusion
This compound, a key bioactive compound from various Fritillaria species, holds considerable promise for the development of new anti-inflammatory therapeutics. This guide has provided a detailed overview of its natural sources, methods for its quantification and isolation, and a plausible mechanism for its biological activity. Further research focusing on the specific molecular targets of this compound within the NF-κB and MAPK pathways will be crucial for its future clinical applications. The provided experimental frameworks and pathway diagrams offer a solid foundation for researchers and drug development professionals to advance the scientific understanding and therapeutic potential of this important natural product.
References
- 1. Efficacy, chemical composition, and pharmacological effects of herbal drugs derived from Fritillaria cirrhosa D. Don and Fritillaria thunbergii Miq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fritillaria-thunbergii-miq-zhe-beimu-a-review-on-its-traditional-uses-phytochemical-profile-and-pharmacological-properties - Ask this paper | Bohrium [bohrium.com]
- 4. A distinction between Fritillaria Cirrhosa Bulbus and Fritillaria Pallidiflora Bulbus via LC–MS/MS in conjunction with principal component analysis and hierarchical cluster analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Efficacy, chemical composition, and pharmacological effects of herbal drugs derived from Fritillaria cirrhosa D. Don and Fritillaria thunbergii Miq. [frontiersin.org]
- 6. High altitude species, high profits: Can the trade in wild harvested Fritillaria cirrhosa (Liliaceae) be sustained? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fritillaria ussuriensis - Wikipedia [en.wikipedia.org]
- 8. Effects of bulb of Fritillaria ussuriensis maxim. on angiotensin converting enzyme and vascular release of NO/cGMP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An experimental study on the visual identification of Fritillaria ussuriensis based on LAMP and nucleic acid colloidal gold technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Study on Mechanical Properties of Bulbs of Fritillaria ussuriensis | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 14. Fritillaria ussuriensis extract inhibits the production of inflammatory cytokine and MAPKs in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory mechanism of berberine on lipopolysaccharide-induced IEC-18 models based on comparative transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Puerarin Prevents Acute Liver Injury via Inhibiting Inflammatory Responses and ZEB2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-Inflammation Associated Protective Mechanism of Berberine and its Derivatives on Attenuating Pentylenetetrazole-Induced Seizures in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections [mdpi.com]
- 26. MAPK/ERK-PK(Ser11) pathway regulates divergent thermal metabolism of two congeneric oyster species - PMC [pmc.ncbi.nlm.nih.gov]
- 27. KSR modulates signal propagation within the MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Zhebeirine in Fritillaria Species: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fritillaria species known to contain the steroidal alkaloid zhebeirine. It covers the quantitative analysis of this compound, detailed experimental protocols for its extraction and quantification, and explores its potential pharmacological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Fritillaria Species Containing this compound
This compound is a characteristic isosteroidal alkaloid found in various species of the Fritillaria genus (Liliaceae family). The bulbs of these plants, known as "Beimu" in traditional Chinese medicine, have been used for centuries to treat respiratory ailments.[1] Notably, Fritillaria thunbergii Miq. (Zhe Beimu) is a well-documented source of this compound. Other species that have been reported to contain this compound and other related alkaloids include Fritillaria cirrhosa D. Don (Chuan Beimu) and Fritillaria ussuriensis Maxim. [2][3]
Quantitative Data on this compound Content
The concentration of this compound and other alkaloids in Fritillaria species can vary depending on the species, geographical origin, and cultivation conditions. While many studies focus on the total alkaloid content, specific quantitative data for this compound is limited. The following table summarizes the available data on the total alkaloid content in several Fritillaria species, which provides a general indication of their potential as a source of this compound.
| Fritillaria Species | Total Alkaloid Content (%) | Reference |
| Fritillaria ussuriensis Maxim. | 0.1750 | [4][5] |
| Fritillaria thunbergii Miq. (large bulb) | 0.2406 | [4][5] |
| Fritillaria thunbergii Miq. (small bulb) | 0.2138 | [4][5] |
| Fritillaria pallidiflora Schrenk | 0.2430 | [4][5] |
| Fritillaria cirrhosa D. Don | 0.1160 | [4][5] |
| Fritillaria unibracteata Hsiao et K.C.Hsia | 0.2030 | [4][5] |
| Fritillaria delavayi Franch. | 0.1640 | [4][5] |
Note: The data presented represents the total alkaloid content and not the specific concentration of this compound. Further targeted quantitative studies are required to determine the precise this compound content in these and other Fritillaria species.
Experimental Protocols
Extraction of this compound from Fritillaria Bulbs
The following is a composite protocol for the extraction of this compound and other alkaloids from Fritillaria bulbs, based on established methods.[6]
Objective: To extract total alkaloids, including this compound, from dried Fritillaria bulb material.
Materials:
-
Dried and powdered Fritillaria bulbs
-
Ammonia solution (25%)
-
Chloroform
-
Methanol
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper
Procedure:
-
Weigh 1.0 g of powdered Fritillaria bulb material.
-
Add 2.0 mL of 25% ammonia solution to the powder and let it soak for 1 hour.
-
Add 20 mL of a chloroform-methanol (4:1, v/v) solution to the mixture.
-
Perform ultrasonic-assisted extraction for 30 minutes.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process on the residue with an additional 20 mL of the chloroform-methanol solvent.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the dried extract in an appropriate volume of methanol for subsequent analysis.
Quantification of this compound by UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.
Objective: To quantify the concentration of this compound in the extracted sample.
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 30°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a this compound standard.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the UPLC-MS/MS system to establish a calibration curve.
-
Inject the prepared sample extract.
-
Identify and quantify the this compound peak in the sample chromatogram based on its retention time and specific MRM transition.
-
Calculate the concentration of this compound in the original plant material based on the calibration curve.
Signaling Pathways of this compound
Direct experimental evidence elucidating the specific signaling pathways of this compound is currently limited in the scientific literature. However, based on the well-documented anti-inflammatory properties of Fritillaria extracts and other related alkaloids like berberine, a hypothetical mechanism of action can be proposed.[7][8] It is plausible that this compound exerts its anti-inflammatory effects through the modulation of key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
The following diagram illustrates a hypothesized signaling pathway for the anti-inflammatory action of this compound.
References
- 1. Berberine Inhibits Pro-inflammatory Cytokine-induced IL-6 and CCL11 Production via Modulation of STAT6 Pathway in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A distinction between Fritillaria Cirrhosa Bulbus and Fritillaria Pallidiflora Bulbus via LC–MS/MS in conjunction with principal component analysis and hierarchical cluster analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discrimination and Content Analysis of Fritillaria Using Near Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of potential quality markers of Fritillariae thunbergii bulbus in pneumonia by combining UPLC-QTOF-MS, network pharmacology, and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine Inhibits the Gene Expression and Production of Proinflammatory Cytokines by Mononuclear Cells in Rheumatoid Arthritis and Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of berberine on the secretion of cytokines and expression of genes involved in cell cycle regulation in THP-1 monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis pathway of Zhebeirine in plants
An In-depth Technical Guide to the Biosynthesis of Zhebeirine in Plants
Abstract
This compound, also known as verticine, is a C-nor-D-homo isosteroidal alkaloid of the cevanine type, predominantly found in the bulbs of various Fritillaria species. These compounds exhibit significant pharmacological activities, including antitussive, expectorant, and anti-inflammatory effects, making them key ingredients in traditional medicine and valuable leads for modern drug development. Understanding the biosynthetic pathway of this compound is crucial for optimizing its production through metabolic engineering or synthetic biology approaches. This guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the precursor pathways, key intermediates, and putative enzymatic steps. It includes quantitative data on alkaloid content, detailed experimental protocols for pathway elucidation, and a visualization of the biosynthetic route.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound, like other isosteroidal alkaloids in Fritillaria, is a complex process originating from primary metabolism. The pathway can be conceptually divided into three major stages:
-
Upstream Precursor Synthesis: The formation of the universal C5 isoprenoid units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), via the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[1]
-
Sterol Backbone Formation: The condensation of IPP and DMAPP to form squalene, which is then cyclized and modified to produce cholesterol, the crucial branch-point intermediate.[2][3]
-
Downstream Alkaloid Synthesis: The conversion of cholesterol into the final cevanine-type alkaloid structure through a series of largely putative modifications, including hydroxylation, oxidation, nitrogen incorporation, and cyclization.[2][4]
From Primary Metabolism to Cholesterol
The pathway begins in the cytoplasm (MVA pathway) and plastids (MEP pathway), which provide the IPP and DMAPP precursors.[5] Key enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) are rate-limiting in the MVA pathway.[2] These C5 units are sequentially condensed by enzymes including farnesyl diphosphate synthase (FPS) to form the C15 intermediate farnesyl diphosphate (FPP).[5] Two molecules of FPP are joined to form squalene by squalene synthase (SQS). Squalene is then oxidized to 2,3-oxidosqualene by squalene epoxidase (SQE).[2][3]
In plants, 2,3-oxidosqualene is primarily cyclized by cycloartenol synthase (CAS) to produce cycloartenol.[2][6] A series of subsequent enzymatic reactions, including isomerization and demethylation, convert cycloartenol into cholesterol. While the complete set of enzymes for this conversion in Fritillaria is still under investigation, it is the established entry point into steroidal alkaloid synthesis.[2][4]
From Cholesterol to this compound (Cevanine-type Alkaloid)
The late stages of the pathway, converting cholesterol to this compound, are the least understood and are primarily hypothesized based on transcriptomic data and the chemical structures of isolated intermediates.[1] This transformation involves significant modification of the sterol core, including the characteristic C-nor-D-homo rearrangement and the incorporation of a nitrogen atom to form the final hexacyclic structure.
The proposed key steps include:
-
Hydroxylation and Oxidation: Cytochrome P450 (CYP450) monooxygenases are believed to play a critical role in hydroxylating the cholesterol backbone at various positions, such as C-22 and C-26.[2][6]
-
Nitrogen Incorporation: An aminotransferase enzyme is hypothesized to introduce a nitrogen atom, likely by replacing a hydroxyl or keto group, to form an amino-steroid intermediate.[3]
-
Cyclization and Rearrangement: Subsequent intramolecular reactions, potentially enzyme-catalyzed, lead to the formation of the piperidine F-ring and the C-nor-D-homo rearrangement, resulting in the final cevanine skeleton of this compound.
The diagram below illustrates the proposed biosynthetic pathway leading to cevanine-type alkaloids like this compound.
References
- 1. Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating steroid alkaloid biosynthesis in Veratrum californicum: production of verazine in Sf9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
The Architectural Complexity of Zhebeirine: A Steroidal Alkaloid from Fritillaria
An In-depth Guide to its Chemical Structure and Stereochemistry for Researchers and Drug Development Professionals
Zhebeirine, a naturally occurring steroidal alkaloid, presents a formidable and intricate molecular architecture. Isolated from the bulbs of various Fritillaria species, plants with a long history in traditional medicine, this compound belongs to the cevanine-type isosteroidal alkaloids. Its complex, polycyclic structure and dense stereochemistry make it a subject of significant interest in natural product chemistry and a potential scaffold for drug discovery. This technical guide provides a detailed overview of the chemical structure, stereochemistry, and methods of elucidation for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Stereochemical Configuration
This compound is characterized by a hexacyclic framework, a hallmark of the cevanine-type alkaloids. The core of the molecule is a rigid steroid nucleus with additional heterocyclic rings incorporating a nitrogen atom. The specific IUPAC name for the most commonly cited structure, also known as peiminine or verticinone, is (1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁴.0¹⁸,²³]pentacosan-17-one. This name precisely defines the absolute configuration at each of its twelve stereocenters, highlighting the molecule's significant chirality.
The structure features a ketone group at the C-17 position and hydroxyl groups at C-10 and C-20. The nitrogen atom is integrated into a fused piperidine ring system, a common feature of this class of alkaloids. The intricate fusion of the rings results in a conformationally restricted and complex three-dimensional shape, which is crucial for its biological activity.
Table 1: Physicochemical and Structural Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₃NO₃ | [1][2][3] |
| Molecular Weight | 429.6 g/mol | [3] |
| IUPAC Name | (1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁴.0¹⁸,²³]pentacosan-17-one | [1][2][3] |
| Synonyms | Peiminine, Verticinone, Fritillarine, Zhebeinone | [1][2][3] |
| CAS Number | 18059-10-4 | [1][2] |
| Topological Polar Surface Area | 60.8 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| XLogP3 | 3.9 | [3] |
| Number of Stereocenters | 12 |
Spectroscopic Data for Structure Elucidation
Table 2: Representative ¹H and ¹³C NMR Data for the Cevanine Skeleton
| Position/Group | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |
| C-17 Ketone | - | ~210-220 |
| C-10 Hydroxyl | - | ~70-80 |
| C-20 Hydroxyl | - | ~70-80 |
| Methyl Protons | 0.7 - 1.5 | 10 - 25 |
| Methylene Protons | 1.0 - 2.5 | 20 - 45 |
| Methine Protons | 1.5 - 3.5 | 30 - 60 |
| N-CH₂ Protons | 2.0 - 3.5 | 50 - 65 |
Note: The actual chemical shifts for this compound can vary depending on the solvent and the specific conformation of the molecule. The structure is typically confirmed using 2D NMR techniques such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations.
Experimental Protocols for Isolation and Structure Elucidation
The isolation and structural characterization of this compound from its natural source, primarily the bulbs of Fritillaria thunbergii, follows a well-established methodology for natural product chemistry.
1. Extraction:
- The air-dried and powdered bulbs of the plant material are subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature.
- The resulting crude extract is then concentrated under reduced pressure to yield a residue.
2. Acid-Base Partitioning:
- The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) to protonate the basic nitrogen of the alkaloids, rendering them water-soluble.
- This aqueous solution is then washed with a non-polar organic solvent (e.g., n-hexane or chloroform) to remove neutral and acidic compounds.
- The pH of the aqueous layer is subsequently adjusted to be basic (pH 9-10) using a base such as ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents.
- The basic aqueous solution is then extracted with a chlorinated solvent like chloroform or dichloromethane to isolate the crude alkaloid fraction.
3. Chromatographic Purification:
- The crude alkaloid mixture is subjected to multiple rounds of chromatography for purification.
- Silica Gel Column Chromatography: The mixture is first separated on a silica gel column using a gradient of solvents, for example, a mixture of chloroform and methanol with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often on a C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield pure this compound.
4. Structure Elucidation:
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the purified compound.
- NMR Spectroscopy: A comprehensive suite of NMR experiments is performed to determine the chemical structure and stereochemistry:
- ¹H NMR: To identify the types and connectivity of protons.
- ¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
- 2D NMR (COSY, HSQC, HMBC): To establish the complete bonding framework of the molecule.
- NOESY/ROESY: To determine the spatial proximity of protons and elucidate the relative stereochemistry.
- X-ray Crystallography: If a suitable single crystal of the purified compound can be grown, X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure and absolute stereochemistry.
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Biological Activity
Alkaloids from Fritillaria species, including this compound, are known to possess a range of biological activities.[4] Traditionally, these plants have been used in Chinese medicine for their anti-tussive, expectorant, and anti-asthmatic effects.[4] Modern pharmacological studies have begun to explore these and other activities at the molecular level.
This compound (as peiminine) has been shown to exhibit anti-inflammatory activity in animal models of pulmonary fibrosis.[1] It is also reported to modulate the activity of certain transient receptor potential (TRP) channels and muscarinic M2 receptors.[1] Some related alkaloids from Fritillaria have also demonstrated cytotoxic activity against cancer cell lines.[5] The specific signaling pathways through which this compound exerts these effects are an active area of research. The rigid, complex structure of this compound makes it an intriguing candidate for further investigation as a modulator of various biological targets.
References
- 1. Peiminine - LKT Labs [lktlabs.com]
- 2. biorlab.com [biorlab.com]
- 3. Peiminine | C27H43NO3 | CID 5320446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Veramadines A and B, New Steroidal Alkaloids from Veratrum maackii var. japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cevanine-type alkaloids from the bulbs of Fritillaria unibracteata var. wabuensis and their antifibrotic activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties and Solubility of Zhebeirine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zhebeirine, a steroidal alkaloid primarily isolated from the bulbs of Fritillaria species, has garnered interest for its potential therapeutic applications, including its traditional use for anti-tussive and expectorant effects. A thorough understanding of its physicochemical properties and solubility is paramount for its development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its molecular structure, weight, and predicted properties. While experimental data on its melting point, pKa, and quantitative solubility remain limited in publicly accessible literature, this guide outlines the standard methodologies for their determination and provides a framework for future research and development.
Physicochemical Properties
A foundational aspect of drug development is the characterization of a compound's physicochemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.
Table 1: Summary of this compound's Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₃NO₂ | Predicted |
| Molecular Weight | 413.64 g/mol | Predicted |
| XlogP | 5.3 | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Hydrogen Bond Acceptors | 3 | Predicted |
| Topological Polar Surface Area | 40.5 Ų | Predicted |
| Melting Point | Data not available | - |
| pKa | Data not available | - |
Note: The majority of the available data is based on computational predictions and awaits experimental verification.
Experimental Protocols for Physicochemical Property Determination
The melting point is a critical indicator of a compound's purity and identity. The capillary method is a standard and widely accepted technique for its determination.[1][2][3][4][5]
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is gradually increased at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range from the onset of melting to the complete liquefaction of the sample is recorded as the melting point.
The acid dissociation constant (pKa) is crucial for understanding a drug's ionization state at different physiological pH values, which significantly impacts its solubility, absorption, and interaction with biological targets. Spectrophotometric and NMR spectroscopic methods are commonly employed for pKa determination.[6][7][8][9]
Spectrophotometric Method:
-
Solutions of this compound are prepared in a series of buffers with a range of known pH values.
-
The UV-Vis absorbance spectrum of each solution is recorded.
-
Changes in absorbance at a specific wavelength, corresponding to the protonated and deprotonated forms of the molecule, are plotted against pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.
¹H NMR Spectroscopy Method:
-
¹H NMR spectra of this compound are acquired in a series of deuterated buffer solutions with varying pD (deuterium equivalent of pH) values.
-
The chemical shifts of protons adjacent to the ionizable center are monitored.
-
A plot of the chemical shift versus pD will yield a sigmoidal curve, from which the pKa can be determined at the inflection point.[7]
Solubility Profile
Solubility is a key determinant of a drug's bioavailability. Understanding the solubility of this compound in various solvents is essential for developing suitable formulations for preclinical and clinical studies.
Table 2: this compound Solubility (Qualitative)
| Solvent | Solubility |
| Water | Data not available |
| Ethanol | Data not available |
| DMSO | Data not available |
Note: Quantitative solubility data for this compound is not currently available in the literature. The following section outlines a standard protocol for its determination.
Experimental Protocol for Solubility Determination
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[10]
Methodology:
-
An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
The vials are agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solid.
-
The concentration of this compound in the clear filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
The solubility is expressed in units such as mg/mL or µg/mL.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, many alkaloids have been shown to exert their effects through modulation of key cellular signaling cascades, such as the NF-κB pathway, which is a central regulator of inflammation.[11][12][13][14] The anti-inflammatory properties of other natural compounds, for instance, have been attributed to their ability to inhibit pro-inflammatory cytokines like TNF-α and key enzymes such as COX-2.[15][16]
Proposed Experimental Workflow for Investigating Anti-Inflammatory Mechanism
To investigate the potential anti-inflammatory mechanism of this compound, a logical experimental workflow can be proposed.
Caption: Proposed workflow for investigating the anti-inflammatory mechanism of this compound.
Conclusion and Future Directions
This compound presents an interesting natural product with potential therapeutic value. However, a significant gap exists in the experimental data regarding its fundamental physicochemical properties and solubility. The methodologies outlined in this guide provide a clear path for researchers to generate this critical information. Future studies should focus on the experimental determination of this compound's melting point, pKa, and its quantitative solubility in pharmaceutically relevant solvents. Furthermore, elucidation of its specific molecular targets and signaling pathways will be crucial for understanding its mechanism of action and advancing its potential as a drug candidate. This foundational knowledge is indispensable for the rational design of formulation strategies and for progressing this compound through the drug development pipeline.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. thinksrs.com [thinksrs.com]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 9. ijper.org [ijper.org]
- 10. benchchem.com [benchchem.com]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Preliminary analysis of the anti-inflammatory activity of essential oils of Zingiber zerumbet - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Berberine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berberine, a natural isoquinoline alkaloid, has a long history of use in traditional medicine. Extracted from various plants, including those of the Berberis genus, it is now the subject of extensive scientific investigation due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of berberine, with a focus on its quantitative effects, underlying mechanisms of action, and the experimental methodologies used to elucidate them.
Quantitative Data Summary
The following tables summarize the quantitative data on berberine's inhibitory and cytotoxic activities, as well as its effects on key metabolic parameters from in vitro, in vivo, and clinical studies.
Table 1: In Vitro Inhibitory and Cytotoxic Activity of Berberine
| Target/Cell Line | Assay Type | IC50 Value | Ki Value | Reference |
| Anticancer Activity | ||||
| HT29 (Colon Cancer) | MTT Assay | 52.37 ± 3.45 µM | [1] | |
| Tca8113 (Oral Squamous Cell Carcinoma) | MTT Assay | 218.52 ± 18.71 µM | [1] | |
| CNE2 (Nasopharyngeal Carcinoma) | MTT Assay | 249.18 ± 18.14 µM | [1] | |
| MCF-7 (Breast Cancer) | MTT Assay | 272.15 ± 11.06 µM | [1] | |
| Hela (Cervical Carcinoma) | MTT Assay | 245.18 ± 17.33 µM | [1] | |
| A549 (Lung Cancer) | MTT Assay | 139.4 µM | [2] | |
| HepG2 (Liver Cancer) | MTT Assay | 3,587.9 µM | [2] | |
| SW480 (Colon Cancer) | Proliferation Assay | 3.436 µM | [3] | |
| HCC70 (Triple-Negative Breast Cancer) | MTT Assay | 0.19 µM | [4][5] | |
| BT-20 (Triple-Negative Breast Cancer) | MTT Assay | 0.23 µM | [4][5] | |
| MDA-MB-468 (Triple-Negative Breast Cancer) | MTT Assay | 0.48 µM | [4][5] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | 16.7 µM | [5] | |
| Enzyme Inhibition | ||||
| CYP2D6 | Inhibition Assay | 11.9 µM, 45 µM | 4.29 µM | [6][7] |
| Acetylcholinesterase (AChE) | Inhibition Assay | 0.66 µM (Theoretical) | [8] | |
| Butyrylcholinesterase (BChE) | Inhibition Assay | 3.31 µM (Theoretical) | [8] | |
| Monoamine Oxidase A (MAO-A) | Inhibition Assay | 105.2 µM (Theoretical) | [8] | |
| Monoamine Oxidase B (MAO-B) | Inhibition Assay | 66.0 µM (Theoretical) | [8] |
Table 2: Effects of Berberine on Metabolic Parameters in Animal and Human Studies
| Study Type | Model/Population | Intervention | Outcome Measure | Result | Reference |
| Animal Study | High-Fat Diet-Fed Rats | Berberine | Body Weight, Plasma Triglycerides | Reduction | [9] |
| Animal Study | STZ-Induced Diabetic Rats | Berberine (100 mg/kg for 24 weeks) | Blood Glucose, HbA1c, Triglycerides, Total Cholesterol | Reduction | [10] |
| Animal Study | High-Fat Diet Mice | Sucrosomial® Berberine (6.25 mg/kg/day for 8 weeks) | Oral Glucose Tolerance Test (AUC) | Significant Reduction (58,830 ± 5597 vs. 73,103 ± 8645 mg/dL × min) | [11] |
| Meta-Analysis of RCTs | Type 2 Diabetes Patients | Berberine | HbA1c | Mean Difference: -0.73% | [12] |
| Meta-Analysis of RCTs | Type 2 Diabetes Patients | Berberine | Fasting Plasma Glucose | Mean Difference: -0.86 mmol/L | [12] |
| Meta-Analysis of RCTs | Type 2 Diabetes Patients | Berberine | 2-hour Postprandial Glucose | Mean Difference: -1.26 mmol/L | [12] |
| Meta-Analysis of RCTs | Type 2 Diabetes Patients | Berberine | Triglycerides | Mean Difference: -0.5 mmol/L | [12] |
| Meta-Analysis of RCTs | Type 2 Diabetes Patients | Berberine | Total Cholesterol | Mean Difference: -0.64 mmol/L | [12] |
| Meta-Analysis of RCTs | Type 2 Diabetes Patients | Berberine | LDL-Cholesterol | Mean Difference: -0.86 mmol/L | [12] |
| Meta-Analysis of RCTs | Type 2 Diabetes Patients | Berberine | HDL-Cholesterol | Mean Difference: +0.17 mmol/L | [12] |
| Meta-Analysis of RCTs | Obese Individuals | Berberine Supplementation | Body Mass Index (BMI) | Weighted Mean Difference: -0.29 kg/m ² | [13] |
| Meta-Analysis of RCTs | Obese Individuals | Berberine Supplementation | Waist Circumference | Weighted Mean Difference: -2.75 cm | [13] |
Key Signaling Pathways Modulated by Berberine
Berberine exerts its pleiotropic effects by modulating several key signaling pathways critical for cellular function, metabolism, and survival.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
Berberine is a potent activator of AMPK, a central regulator of cellular energy homeostasis.[14] Activation of AMPK by berberine leads to the phosphorylation of downstream targets, resulting in increased glucose uptake and fatty acid oxidation, and decreased gluconeogenesis and lipid synthesis.[9][15] This mechanism is central to its anti-diabetic and lipid-lowering effects.[9]
PI3K/Akt/mTOR Signaling Pathway
Berberine has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently hyperactivated in various cancers.[16] By downregulating this pathway, berberine can suppress cancer cell proliferation, survival, and angiogenesis.[17][18]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway, which includes ERK, JNK, and p38 MAPK, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Berberine has been demonstrated to modulate MAPK signaling, often leading to the inhibition of cancer cell growth and induction of apoptosis.[10][19]
References
- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quasi-Irreversible Inhibition of CYP2D6 by Berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Basis of Inhibitory Activities of Berberine against Pathogenic Enzymes in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Neuroprotective effect of berberine is mediated by MAPK signaling pathway in experimental diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Sucrosomial® Berberine Activity on Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Berberine on Metabolic Profiles in Type 2 Diabetic Patients: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Berberine inhibits hepatic gluconeogenesis via the LKB1-AMPK-TORC2 signaling pathway in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. MAPK pathways are involved in the inhibitory effect of berberine hydrochloride on gastric cancer MGC 803 cell proliferation and IL-8 secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Mechanistic Insights into Zhebeirine: A Technical Overview for Researchers
Disclaimer: As of late 2025, dedicated preliminary studies on the mechanism of action of Zhebeirine are scarce in publicly available scientific literature. However, extensive research has been conducted on Berberine, a structurally analogous isoquinoline alkaloid. This technical guide summarizes the established mechanisms of action for Berberine, which may provide a foundational framework for investigating the pharmacological activities of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to Berberine's Bioactivity
Berberine is a natural compound that has demonstrated significant anticancer and anti-inflammatory properties in a variety of preclinical studies.[1] Its therapeutic potential appears to stem from its ability to modulate multiple, critical cellular signaling pathways. The primary mechanisms of action identified for Berberine include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of inflammatory responses.[1][2]
Anticancer Mechanisms of Action
Berberine's anticancer effects are multifaceted, targeting key processes in cancer cell survival and proliferation.
Inhibition of Cell Viability and Proliferation: Berberine has been shown to effectively reduce the viability and inhibit the proliferation of various cancer cell lines.[3] For instance, in studies involving non-small cell lung cancer (NSCLC) cell lines such as A549 and H1299, Berberine treatment led to a significant decrease in cell growth.[3]
Induction of Apoptosis: A cornerstone of Berberine's anticancer activity is its capacity to induce apoptosis.[2] This is primarily achieved through the intrinsic, or mitochondrial, pathway of apoptosis.[4] This process involves the Berberine-induced release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioners of apoptosis.[4]
Modulation of Key Signaling Pathways: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a common feature in many cancers. Berberine has been identified as an inhibitor of this pathway.[5] By downregulating the activity of PI3K, Akt, and mTOR, Berberine can effectively suppress tumor cell proliferation and survival.[6]
Suppression of Metastasis: The spread of cancer cells to distant sites, known as metastasis, is a major cause of cancer-related mortality. Preliminary evidence suggests that Berberine can inhibit the invasion and metastatic potential of cancer cells by downregulating the expression of proteins involved in these processes.[6]
Anti-inflammatory Mechanisms of Action
In addition to its anticancer properties, Berberine exhibits potent anti-inflammatory effects.
Reduction of Pro-inflammatory Mediators: Berberine has been demonstrated to decrease the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7] This reduction in inflammatory mediators helps to dampen the inflammatory response.
Quantitative Data Summary
The following table presents a summary of quantitative data from key studies on Berberine, which can serve as a reference for designing future experiments with this compound.
| Cell Line | Assay Type | Parameter Measured | Result | Reference |
| SW480 (Human colon adenocarcinoma) | Cell Proliferation | IC50 | 3.436 µM | [5] |
| HepG2 (Human liver cancer) | Apoptosis | Effective Concentration | 50 µM | [4] |
Detailed Experimental Protocols
The following are standardized protocols for key in vitro assays used to investigate the mechanisms of action of compounds like Berberine and this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a predetermined time period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Western Blot for Protein Expression Analysis
Western blotting is a technique used to detect and quantify the expression levels of specific proteins.
-
Sample Preparation: Treat cells with the test compound, then lyse the cells to extract total protein. Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the proteins based on their molecular weight by running the lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate it with a primary antibody specific to the target protein. Follow this with incubation with a secondary antibody conjugated to an enzyme.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Capture the signal using an imaging system to visualize and quantify the protein bands.
Visualized Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Berberine and a typical experimental workflow.
Caption: Berberine's inhibitory action on the PI3K/Akt/mTOR pathway.
Caption: A typical experimental workflow for an MTT cell viability assay.
Caption: The intrinsic apoptosis pathway induced by Berberine.
References
- 1. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Induction, a Sharp Edge of Berberine to Exert Anti-Cancer Effects, Focus on Breast, Lung, and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine restrains non-small cell lung cancer cell growth, invasion and glycolysis via inactivating the SPC25/NUF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berberine induces apoptosis through a mitochondria/caspases pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory, antioxidant, and immunomodulatory effects of Berberis vulgaris and its constituent berberine, experimental and clinical, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Berberine Bioactivity: A Technical Guide
Introduction
Berberine is a natural isoquinoline alkaloid extracted from various medicinal plants, including those of the Berberis genus.[1][2] It has a long history of use in traditional Chinese medicine for treating ailments like gastrointestinal diseases.[3] Modern pharmacological studies have revealed a wide spectrum of biological activities for berberine, including anticancer, anti-inflammatory, antioxidant, antidiabetic, and antimicrobial effects.[1][2][3][4][5] This technical guide provides an in-depth overview of the bioactivity of berberine, with a focus on its anticancer and anti-inflammatory properties, and explores the use of in silico methods to predict its therapeutic potential.
Anticancer Bioactivity of Berberine
Berberine has demonstrated significant anticancer effects across a variety of cancer types, including breast, lung, gastric, liver, colorectal, ovarian, cervical, and prostate cancers.[4] Its mechanisms of action are multifaceted and involve the modulation of numerous cellular targets and signaling pathways.[6]
Mechanisms of Anticancer Action:
-
Inhibition of Proliferation and Cell Cycle Arrest: Berberine can inhibit the proliferation of cancer cells and induce cell cycle arrest, preventing tumor growth.[4][7]
-
Induction of Apoptosis: It is a potent inducer of apoptosis (programmed cell death) in cancer cells.[4][7] This is a key mechanism for eliminating malignant cells.
-
Suppression of Metastasis: Berberine has been shown to suppress the metastatic potential of cancer cells, limiting their ability to spread to other parts of the body.[4][7]
-
Activation of Autophagy: It can also activate autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer, depending on the context.[4]
-
Regulation of Gene Expression: Berberine can transcriptionally regulate genes related to cancer, including oncogenes.[7]
-
Enzyme Inhibition: It acts as a broad-spectrum enzyme inhibitor, affecting enzymes like cyclooxygenase-2 (COX-2) and topoisomerases, which are often dysregulated in cancer.[7]
A proposed signaling pathway for Berberine-induced apoptosis is illustrated below:
Anti-inflammatory Bioactivity of Berberine
Chronic inflammation is a key driver of many diseases, including cancer. Berberine exhibits potent anti-inflammatory properties by modulating various signaling pathways and the production of inflammatory mediators.[5][8]
Mechanisms of Anti-inflammatory Action:
-
Inhibition of Pro-inflammatory Cytokines: Berberine can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][9]
-
Modulation of Signaling Pathways: It has been shown to inhibit key inflammatory signaling pathways, including the nuclear factor-kappaB (NF-κB) and Toll-like receptor (TLR) pathways.[7][10][11]
-
Macrophage Polarization: Berberine can promote the polarization of macrophages towards the anti-inflammatory M2 phenotype.[8]
-
Antioxidant Effects: By scavenging free radicals and boosting the activity of antioxidant enzymes, berberine reduces oxidative stress, which is closely linked to inflammation.[5]
The signaling pathway for Berberine's anti-inflammatory effect via NF-κB inhibition is depicted below:
Quantitative Bioactivity Data
The following tables summarize the types of quantitative data often reported in studies on berberine's bioactivity.
Table 1: In Vitro Anticancer Activity of Berberine
| Cancer Cell Line | Assay Type | Endpoint | Reported IC50 Range (µM) | Reference |
| MCF-7 (Breast) | MTT Assay | Cell Viability | 10 - 50 | [6][12] |
| A549 (Lung) | MTT Assay | Cell Viability | 20 - 100 | [12] |
| HepG2 (Liver) | MTT Assay | Cell Viability | 15 - 75 | [4][6] |
| HeLa (Cervical) | MTT Assay | Cell Viability | 25 - 80 | [12] |
Table 2: In Vivo Anti-inflammatory Activity of Berberine
| Animal Model | Inflammatory Stimulus | Parameter Measured | Effect of Berberine | Reference |
| Mice | Carrageenan | Paw Edema | Significant reduction | [10] |
| Diabetic Rats | Type 2 Diabetes | Serum TNF-α levels | Significant decrease | [9] |
| Diabetic Rats | Type 2 Diabetes | Serum hs-CRP levels | Significant decrease | [9] |
In Silico Prediction of Bioactivity
Computational, or in silico, methods are valuable tools in the early stages of drug discovery for predicting the bioactivity of compounds like berberine.[13] These approaches can save time and resources by prioritizing candidates for further experimental validation.
Common In Silico Techniques:
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., berberine) when bound to a target protein, as well as the binding affinity. This can help identify potential molecular targets.
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, helping to assess the stability of the interaction.[13]
-
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity to predict the activity of new compounds.
-
ADME/T Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a compound, which are crucial for its development as a drug.[14]
A generalized workflow for the in silico prediction of berberine's bioactivity is shown below:
Experimental Protocols
The following are generalized protocols for key experiments used to validate the in silico predictions of berberine's bioactivity.
MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of berberine for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Apoptosis Analysis
-
Cell Treatment: Treat cells with berberine at the determined IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.
Western Blot for Protein Expression
-
Protein Extraction: Lyse the berberine-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer and then incubate with primary antibodies against the proteins of interest (e.g., caspases, Bcl-2 family proteins). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Berberine is a promising natural compound with well-documented anticancer and anti-inflammatory properties. Its diverse mechanisms of action make it an attractive candidate for further drug development. In silico prediction methods play a crucial role in elucidating its potential molecular targets and guiding experimental validation. The integration of computational and experimental approaches will be vital in fully realizing the therapeutic potential of berberine and its derivatives.
References
- 1. Advances in structural modifications and biological activities of berberine: an active compound in traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic and biological activities of berberine: The involvement of Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berberine: A Traditional Natural Product With Novel Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory, antioxidant, and immunomodulatory effects of Berberis vulgaris and its constituent berberine, experimental and clinical, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A systematic review of the anticancer properties of berberine, a natural product from Chinese herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berberine, a Traditional Chinese Medicine, Reduces Inflammation in Adipose Tissue, Polarizes M2 Macrophages, and Increases Energy Expenditure in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of Zingiber Officinale in Type 2 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Anti-Inflammatory Effects of Zingiber officinale roscoe and Allium subhirsutum: In Silico, Biochemical and Histological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and anti-fibrotic effects of berberine-loaded liquid crystalline nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer activity of Zingiber ottensii essential oil and its nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Discovery and Historical Context of Zhebeirine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zhebeirine, a C-nor-D-homosteroidal alkaloid, represents a significant bioactive constituent of the bulbs of Fritillaria thunbergii Miq., a plant with a long-standing history in traditional Chinese medicine for the treatment of respiratory conditions. This technical guide provides an in-depth overview of the discovery of this compound, its historical context, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanism of action through key inflammatory signaling pathways. Quantitative data has been compiled into structured tables for comparative analysis, and logical workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising natural product.
Introduction and Historical Context
The use of the bulbs of Fritillaria species, known as "Beimu" in traditional Chinese medicine, dates back thousands of years.[1] These botanical sources have been traditionally employed to treat a variety of respiratory ailments, including cough, and for the expectoration of phlegm.[1] The primary bioactive constituents responsible for these therapeutic effects have been identified as steroidal alkaloids.[1]
Phytochemical investigations into Fritillaria species have led to the discovery of a diverse array of these alkaloids. A pivotal moment in the understanding of the chemical makeup of Fritillaria thunbergii Miq. was the work of Zhang et al. in 1991. Their research led to the isolation and characterization of several alkaloids, including the novel C-nor-D-homosteroidal alkaloid, this compound.[2][3][4]
Discovery and Initial Characterization of this compound
This compound was first isolated from the bulbs of Fritillaria thunbergii Miq. by Zhang and colleagues, as reported in their 1991 publications.[2][3][4] Through spectroscopic analysis, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Mass Spectrometry (MS), the structure of this compound was elucidated as 5α, 14α-cevanine-3β-hydroxy-6-one, with the chemical formula C₂₇H₄₃NO₂.[2][4][5]
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds from Fritillaria thunbergii.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₃NO₂ | [5] |
| Molecular Weight | 413.6 g/mol | [5] |
| CAS Number | 143120-47-2 | [6] |
Table 2: Biological Activity of this compound
| Activity | Cell Line/Model | IC₅₀/Effect | Reference |
| Cytotoxicity | A549 (human lung carcinoma) | 36.93 μM | [5] |
Table 3: Quantitative Yields of Alkaloids from Fritillaria thunbergii
| Compound | Processing Method | Yield (%) | Reference |
| Peimine | OF application | 0.0603 | [7] |
| Peiminine | OF application | 0.0502 | [7] |
| Chloroform Fraction | Methanol Extraction | 0.28 | [8] |
| Ethyl Acetate Fraction | Methanol Extraction | 0.05 | [8] |
| Ethanol Extract | Ethanol Extraction | 5.3 | [8] |
| Methanol Extract | Methanol Extraction | 10.1 | [8] |
Experimental Protocols
The following protocols are based on established methods for the isolation and analysis of Fritillaria alkaloids and are representative of the techniques likely employed in the original discovery of this compound.
General Alkaloid Extraction from Fritillaria thunbergii Bulbs
-
Preparation of Plant Material: The air-dried and powdered bulbs of Fritillaria thunbergii are used as the starting material.
-
Alkalinization and Extraction: The powdered bulbs are moistened with an alkaline solution, such as aqueous ammonia, to liberate the free alkaloids. The alkalinized material is then extracted with an organic solvent, typically ethanol, under reflux.[8]
-
Acid-Base Extraction for Crude Alkaloid Mixture:
-
The ethanol extract is evaporated to dryness and the residue is dissolved in an acidic aqueous solution (e.g., 2% HCl).
-
The acidic solution is then washed with a non-polar organic solvent (e.g., n-hexane or chloroform) to remove neutral and weakly basic compounds.
-
The aqueous layer is then made alkaline (pH 9-10) with a base (e.g., NH₄OH) to precipitate the alkaloids.
-
The precipitated alkaloids are extracted with a polar organic solvent, such as chloroform.
-
-
Concentration: The chloroform extract containing the crude alkaloids is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the total alkaloid extract.
Isolation of this compound by Column Chromatography
-
Stationary Phase: The crude alkaloid extract is subjected to column chromatography on a suitable stationary phase, such as silica gel or alumina.
-
Mobile Phase: A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing the polarity. A common mobile phase for separating Fritillaria alkaloids is a mixture of chloroform and methanol, with the proportion of methanol being gradually increased.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.
-
Final Purification: The combined fractions containing this compound are further purified by repeated column chromatography or preparative TLC until a pure compound is obtained.
Structure Elucidation
The structure of the isolated this compound is determined using a combination of the following spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To determine the carbon-hydrogen framework and the stereochemistry of the molecule.[2]
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound, particularly its anti-inflammatory and antitussive properties, are likely mediated through the modulation of key intracellular signaling pathways. While direct studies on this compound's interaction with the NF-κB and MAPK pathways are emerging, its known anti-inflammatory effects suggest a role in regulating these central inflammatory cascades.[5]
Hypothetical Modulation of NF-κB and MAPK Signaling by this compound
The diagrams below illustrate the general workflow for the isolation of this compound and a plausible mechanism for its anti-inflammatory action via the NF-κB and MAPK signaling pathways.
Conclusion
The discovery of this compound from Fritillaria thunbergii marked a significant step in understanding the chemical basis for the traditional medicinal use of this plant. As a C-nor-D-homosteroidal alkaloid, its unique structure and biological activities, particularly its anti-inflammatory potential, make it a compound of interest for further research and drug development. The detailed experimental protocols and the elucidation of its potential interactions with key inflammatory signaling pathways, such as NF-κB and MAPK, provide a solid foundation for future investigations into its therapeutic applications. The continued study of this compound and other Fritillaria alkaloids holds promise for the development of novel treatments for respiratory and inflammatory diseases.
References
- 1. Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Studies on chemical constituents of Fritillaria thunbergii Miq] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jipb.net [jipb.net]
- 4. jipb.net [jipb.net]
- 5. This compound | Benchchem [benchchem.com]
- 6. This compound | 143120-47-2 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS-stimulated murine macrophage RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Zhebeirine Extraction from Fritillaria Bulbs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zhebeirine is a significant isosteroidal alkaloid predominantly found in the bulbs of various Fritillaria species, commonly known as "Beimu" in traditional Chinese medicine. These plants have a long history of use for their potent anti-tussive, expectorant, and anti-inflammatory properties. Modern pharmacological studies have further highlighted the potential of Fritillaria alkaloids, including this compound, in areas such as cancer therapy and neuroprotection. This document provides a comprehensive guide to the extraction and purification of this compound from Fritillaria bulbs, intended for laboratory and pre-clinical research applications. The protocols detailed below are based on established methodologies and aim to provide a reproducible framework for obtaining high-purity this compound for further investigation.
Extraction and Purification of this compound
The extraction of this compound from Fritillaria bulbs typically involves a multi-step process beginning with solvent extraction of the raw plant material, followed by purification steps to isolate the target alkaloid from other cellular components. The following protocols outline two common and effective approaches: an optimized solvent extraction method and an acid-base extraction method, both of which are often followed by purification using macroporous resin chromatography.
I. Optimized Solvent Extraction Protocol
This protocol focuses on maximizing the yield of total alkaloids from Fritillaria bulbs using an optimized ethanol-based extraction method.
Materials and Reagents:
-
Dried and powdered Fritillaria bulbs
-
90% Ethanol (v/v)
-
Ammonia solution
-
Distilled water
-
Reflux apparatus
-
Rotary evaporator
-
Filtration system (e.g., Buchner funnel with filter paper)
Procedure:
-
Pre-treatment: Soak the powdered Fritillaria bulbs (50 g) in 70 mL of ammonia solution for 1 to 2 hours. This step helps to liberate the alkaloids from their salt forms.
-
Extraction: Transfer the pre-treated powder to a reflux apparatus. Add 90% ethanol at a liquid-to-solid ratio of 15:1 (mL:g).
-
Reflux: Heat the mixture to 80°C and maintain the reflux for 120 minutes.
-
Filtration: After cooling, filter the mixture to separate the extract from the solid plant material.
-
Concentration: Concentrate the collected ethanol extract using a rotary evaporator under reduced pressure to obtain a crude alkaloid extract.
II. Acid-Base Extraction Protocol
This method utilizes the pH-dependent solubility of alkaloids to separate them from other plant constituents.
Materials and Reagents:
-
Dried and powdered Fritillaria bulbs
-
Hydrochloric acid (HCl), 0.5% - 2% (w/v)
-
Sodium hydroxide (NaOH) solution, 10% (w/v)
-
Dichloromethane
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Acid Extraction: Extract the powdered Fritillaria bulbs with 0.5% - 2% hydrochloric acid.
-
Concentration and Centrifugation: Concentrate the acidic extract and centrifuge to remove solid impurities, collecting the supernatant.
-
Basification: Adjust the pH of the supernatant to a range of 8-11 using a 10% NaOH solution. This converts the alkaloid salts to their free base form.
-
Solvent Partitioning: Transfer the basified solution to a separatory funnel and extract with dichloromethane. The free base alkaloids will partition into the organic layer.
-
Collection and Concentration: Collect the dichloromethane layer and recover the solvent using a rotary evaporator to yield the crude total alkaloid extract.
III. Purification by Macroporous Resin Chromatography
Following initial extraction, macroporous resin chromatography is a highly effective method for enriching and purifying this compound from the crude extract.
Materials and Reagents:
-
Crude alkaloid extract
-
HPD100 or H-103 macroporous resin
-
Hydrochloric acid (HCl), 0.5% - 2% (w/v)
-
Sodium hydroxide (NaOH) solution, 10% (w/v)
-
Distilled water
-
90% - 95% Ethanol (v/v)
-
Chromatography column
Procedure:
-
Sample Preparation: Dissolve the crude alkaloid extract in 0.5% - 2% HCl and adjust the pH to 8-11 with 10% NaOH to obtain the sample solution.
-
Column Packing and Equilibration: Pack the chromatography column with HPD100 or H-103 macroporous resin and wash with distilled water until the eluate is neutral.
-
Loading: Load the prepared sample solution onto the equilibrated column.
-
Washing: Wash the column with distilled water until the eluate is colorless and tests negative for sugars. This removes water-soluble impurities.
-
Elution: Elute the bound alkaloids from the resin using 90% - 95% ethanol. Collect the eluate until an alkaloid detection test (e.g., Dragendorff's reagent) on the eluate is negative.
-
Final Concentration: Recover the ethanol from the collected eluate using a rotary evaporator to obtain the purified total alkaloid extract, which will be enriched in this compound. After this enrichment, the content of total alkaloids can be significantly increased, with recovery yields often exceeding 90%.[1][2][3]
Quantitative Data Summary
The efficiency of the extraction and purification processes is highly dependent on several key parameters. The following tables summarize quantitative data from optimization studies.
Table 1: Optimal Conditions for Solvent Extraction of Total Alkaloids from Fritillaria cirrhosa
| Parameter | Optimal Value |
| Ethanol Concentration | 90% (v/v) |
| Extraction Temperature | 80°C |
| Liquid-to-Solid Ratio | 15:1 (mL:g) |
| Extraction Time | 120 min |
| Resulting Extraction Yield | ~97.84% |
Data sourced from an orthogonal array design optimization study.[1]
Table 2: Enrichment of Fritillaria Alkaloids using H-103 Macroporous Resin
| Alkaloid | Content Increase (-fold) | Recovery Yield |
| Total Alkaloids | 21.40 | 94.43% |
| Imperialine | 18.31 | 90.57% |
| Peimisine | 22.88 | 96.16% |
This data demonstrates the effectiveness of H-103 resin in concentrating the alkaloids from the crude extract.[1][2][3]
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).
Note on Signaling Pathway: Specific signaling pathway data for this compound is limited in publicly available research. However, studies on the closely related isosteroidal alkaloid, imperialine, which is often co-extracted with this compound from Fritillaria, have demonstrated effects on key inflammatory pathways. The following diagram illustrates a putative anti-inflammatory signaling pathway for this compound, based on the known activities of imperialine. It is hypothesized that this compound may exert its anti-inflammatory effects through similar mechanisms.
References
- 1. Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Isosteroid Alkaloid Imperialine from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Zhebeirine using a Validated HPLC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zhebeirine is a major active isosteroidal alkaloid found in the bulbs of Fritillaria species, which are widely used in traditional medicine for their antitussive, expectorant, and anti-inflammatory properties. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the quantification of this compound in biological samples using a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The described method is based on established protocols for this compound and other structurally related Fritillaria alkaloids.[1][2]
Principle
This method utilizes reversed-phase HPLC for the separation of this compound from endogenous matrix components, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.[1]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Internal Standard (IS), e.g., 3-dehydroverticine (purity ≥ 98%)[1]
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Biological matrix (e.g., mouse blood, rat plasma, tissue homogenate)
Standard Solutions and Quality Control (QC) Samples Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol to prepare working standard solutions at various concentrations for the calibration curve and QC samples.
-
Calibration Curve Standards: Spike appropriate amounts of the working standard solutions into the blank biological matrix to obtain a series of calibration standards. A typical linear range is 1-3000 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for sample preparation in biological matrices like blood or plasma.[1][3]
-
To a 50 µL aliquot of the biological sample (blank, standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
The following tables summarize the recommended HPLC and MS/MS parameters. These may require optimization based on the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient elution may be used. An example isocratic method uses acetonitrile-0.1% formic acid.[1] A gradient can also be effective for separating multiple alkaloids.[4] |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 4 minutes[1] |
Table 2: Mass Spectrometer Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 5.5 kV |
| Ion Source Temperature | 500 °C |
| Nebulizer Gas | 50 psi |
| Heater Gas | 50 psi |
| Curtain Gas | 40 psi |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| This compound | 414.5 | 81.0 | Optimize for specific instrument | Optimize for specific instrument |
| 3-dehydroverticine (IS) | 430.2 | 412.2 | Optimize for specific instrument | Optimize for specific instrument |
Note: Declustering Potential and Collision Energy are instrument-dependent and should be optimized for maximum signal intensity.[1] For similar alkaloids, DP values are often in the range of 80-120 V and CE values in the range of 20-50 eV.[4]
Data Presentation and Method Validation
A summary of typical quantitative data from a validated method for this compound is presented below.[1]
Table 4: Summary of Quantitative Data for this compound Quantification
| Parameter | Result |
| Linearity Range | 1 - 3000 ng/mL |
| Correlation Coefficient (r) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 13% |
| Inter-day Precision (%RSD) | < 13% |
| Accuracy (% Bias) | 91.2% to 112.5% |
| Recovery | Not explicitly stated, but matrix effects were between 84.8% and 106.4% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in biological samples.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of Zhebeirine
A Note to the Researcher: Information specifically detailing the anticancer activities and associated cell-based assays for Zhebeirine is limited in current scientific literature. The following application notes and protocols are based on extensive research into Berberine, a structurally similar isoquinoline alkaloid with well-documented anticancer properties.[1][2][3][4][5][6] These protocols provide a robust framework for investigating the potential anticancer effects of this compound. Researchers are encouraged to adapt and optimize these methods for their specific cell lines and experimental conditions.
Introduction
This compound, an isoquinoline alkaloid, belongs to a class of natural compounds that have garnered significant interest in cancer research due to their potential therapeutic properties. A notable analogue, Berberine, has been shown to exhibit potent anticancer effects across a variety of cancer cell lines, including those from breast, lung, gastric, liver, and colorectal cancers.[1] The proposed mechanisms of action for Berberine involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cell proliferation and survival.[1][4][6]
These application notes provide detailed protocols for a panel of cell-based assays to systematically evaluate the anticancer efficacy of this compound. The assays described herein will enable researchers to assess its effects on cell viability, induction of apoptosis, and cell cycle progression, as well as to investigate the underlying molecular mechanisms.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability Inhibition by this compound (MTT Assay)
| Cancer Cell Line | This compound Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| e.g., MCF-7 | 0 (Control) | 24 | 100 ± 4.2 | |
| 10 | 24 | 85 ± 3.1 | ||
| 25 | 24 | 62 ± 5.5 | ||
| 50 | 24 | 41 ± 2.8 | ||
| 100 | 24 | 23 ± 3.9 | ||
| 0 (Control) | 48 | 100 ± 5.1 | ||
| 10 | 48 | 71 ± 4.0 | ||
| 25 | 48 | 45 ± 3.7 | ||
| 50 | 48 | 22 ± 2.1 | ||
| 100 | 48 | 9 ± 1.5 | ||
| e.g., A549 | Data for A549 cell line |
Table 2: Induction of Apoptosis by this compound (Annexin V-FITC/PI Staining)
| Cancer Cell Line | This compound Concentration (µM) | Treatment Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| e.g., MCF-7 | 0 (Control) | 24 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 25 | 24 | 15.4 ± 2.1 | 5.2 ± 0.9 | 20.6 ± 3.0 | |
| 50 | 24 | 32.8 ± 3.5 | 12.7 ± 1.8 | 45.5 ± 5.3 | |
| 100 | 24 | 48.1 ± 4.2 | 25.3 ± 3.1 | 73.4 ± 7.3 | |
| e.g., A549 | Data for A549 cell line |
Table 3: Cell Cycle Analysis of this compound-Treated Cells (Propidium Iodide Staining)
| Cancer Cell Line | This compound Concentration (µM) | Treatment Time (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| e.g., MCF-7 | 0 (Control) | 24 | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.9 |
| 25 | 24 | 68.9 ± 4.0 | 15.1 ± 1.8 | 16.0 ± 2.1 | |
| 50 | 24 | 75.4 ± 3.8 | 9.8 ± 1.5 | 14.8 ± 2.0 | |
| 100 | 24 | 82.1 ± 4.5 | 5.3 ± 1.1 | 12.6 ± 1.8 | |
| e.g., A549 | Data for A549 cell line |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[7][8][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound).
-
Incubate the cells for 24, 48, or 72 hours.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[10]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[12]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.[14][15][16]
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)[15]
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[15]
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.[16]
-
Analyze the samples using a flow cytometer.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[17][18][19][20]
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, Cyclin D1, CDK4, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL reagents and an imaging system.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing the anticancer potential of this compound.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Based on the known mechanisms of Berberine, this compound may induce apoptosis through the intrinsic mitochondrial pathway.[6][21][22]
Caption: Proposed mechanism of this compound-induced apoptosis via the mitochondrial pathway.
References
- 1. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Insight Into the Molecular Mechanism of Berberine Towards Multiple Cancer Types Through Systems Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Berberine Inspired Anticancer Approaches: From Drug Combination to Novel Formulation Technology and Derivatization [mdpi.com]
- 6. Apoptosis Induction, a Sharp Edge of Berberine to Exert Anti-Cancer Effects, Focus on Breast, Lung, and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. assaygenie.com [assaygenie.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. m.youtube.com [m.youtube.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay of Zhebeirine
Audience: Researchers, scientists, and drug development professionals.
Introduction Zhebeirine is a steroidal alkaloid primarily isolated from the bulbs of Fritillaria species, which are used in traditional medicine for their antitussive, expectorant, and anti-inflammatory properties. Evaluating the specific anti-inflammatory mechanisms of purified compounds like this compound is crucial for modern drug discovery and development. These application notes provide detailed protocols for assessing the in vitro anti-inflammatory effects of this compound, focusing on its ability to modulate key inflammatory mediators and signaling pathways in a cellular model of inflammation. The protocols describe the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for studying inflammation.
Principle Bacterial lipopolysaccharide (LPS) activates macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6, IL-1β). This process is largely mediated by the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The expression of these inflammatory genes is controlled by key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This protocol outlines methods to quantify the inhibitory effect of this compound on these inflammatory markers and pathways.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).
-
Include a vehicle control group (cells treated with DMSO or another solvent used for this compound) and an LPS-only control group.
-
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay must be performed.
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (1-100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Pro-inflammatory Cytokine Assays (ELISA)
The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Seed RAW 264.7 cells (5 x 10⁵ cells/well) in a 24-well plate and incubate for 24 hours.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the respective kits.
-
Briefly, standards and samples are added to antibody-coated wells, followed by the addition of a biotinylated detection antibody and then a streptavidin-HRP conjugate.
-
A substrate solution is added to develop color, which is stopped with a stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
Western Blot Analysis
This protocol is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis: Seed RAW 264.7 cells (2 x 10⁶ cells/well) in a 6-well plate. After treatment with this compound and LPS (for appropriate times, e.g., 24 hours for iNOS/COX-2, 15-60 minutes for signaling proteins), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Data Presentation
Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) |
| Control | - | 5.2 ± 0.8 | |
| LPS (1 µg/mL) | - | 100 | |
| This compound + LPS | 1 | 88.4 ± 4.1 | |
| 5 | 71.3 ± 3.5 | 12.5 | |
| 10 | 55.2 ± 2.9 | ||
| 25 | 30.7 ± 2.1 | ||
| 50 | 15.9 ± 1.8 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Cytokine | Treatment | Concentration (µM) | Production (% of LPS Control) |
| TNF-α | This compound + LPS | 10 | 68.1 ± 5.3 |
| 25 | 42.5 ± 3.9 | ||
| 50 | 21.3 ± 2.7 | ||
| IL-6 | This compound + LPS | 10 | 75.4 ± 6.1 |
| 25 | 49.8 ± 4.5 | ||
| 50 | 28.6 ± 3.1 | ||
| IL-1β | This compound + LPS | 10 | 71.2 ± 5.8 |
| 25 | 45.0 ± 4.2 | ||
| 50 | 25.1 ± 2.9 |
Table 3: Effect of this compound on Protein Expression of iNOS and COX-2 in LPS-Stimulated RAW 264.7 Cells
| Protein | Treatment | Concentration (µM) | Relative Protein Expression (%) |
| iNOS | This compound + LPS | 10 | 72.3 ± 6.5 |
| 25 | 40.1 ± 4.1 | ||
| 50 | 18.9 ± 2.4 | ||
| COX-2 | This compound + LPS | 10 | 78.5 ± 7.0 |
| 25 | 46.7 ± 5.2 | ||
| 50 | 24.3 ± 3.3 |
Table 4: Effect of this compound on the Phosphorylation of NF-κB and MAPK Signaling Pathway Proteins
| Pathway | Protein | Treatment | Concentration (µM) | Relative Phosphorylation (%) |
| NF-κB | p-p65/p65 | This compound + LPS | 25 | 48.2 ± 5.1 |
| p-IκBα/IκBα | 25 | 51.6 ± 4.9 | ||
| MAPK | p-ERK/ERK | This compound + LPS | 25 | 55.4 ± 6.0 |
| p-JNK/JNK | 25 | 52.1 ± 5.5 | ||
| p-p38/p38 | 25 | 49.3 ± 4.8 |
(Note: Data presented in tables are illustrative and should be replaced with actual experimental results.)
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: this compound inhibits the NF-κB signaling pathway.
Application Notes and Protocols for Investigating the Neuroprotective Effects of Zhebeirine in Animal Models
A Proposed Framework for Preclinical Evaluation
Introduction:
Zhebeirine, an isosteroidal alkaloid derived from the bulbs of Fritillaria species, presents a promising candidate for neuroprotective therapies. While direct and extensive research on the neuroprotective effects of this compound in animal models of neurodegenerative diseases is currently limited, its structural similarity to other well-studied neuroprotective isoquinoline alkaloids, such as Berberine, provides a strong rationale for its investigation. Alkaloids from Fritillaria species have demonstrated anti-inflammatory and anti-amyloid aggregation properties, further supporting the potential of this compound as a neuroprotective agent.[1]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the neuroprotective effects of this compound in established animal models of Alzheimer's Disease, Parkinson's Disease, and Ischemic Stroke. The protocols outlined below are based on established methodologies and the known mechanisms of related compounds, adapted to incorporate the available pharmacokinetic data for this compound. A pharmacokinetic study in mice has shown that this compound has an oral bioavailability of 22.8%, a critical parameter for designing in vivo studies.[2][3]
Disclaimer: The following protocols and expected outcomes are proposed based on the current scientific literature for related compounds. Researchers should perform dose-response studies and detailed pharmacokinetic and pharmacodynamic analyses for this compound to optimize these protocols for their specific experimental conditions.
I. Animal Models for Neuroprotection Studies
A variety of animal models can be utilized to assess the neuroprotective potential of this compound. The choice of model depends on the specific neurodegenerative condition being investigated.
Table 1: Proposed Animal Models for Testing this compound's Neuroprotective Effects
| Neurodegenerative Disease | Animal Model | Induction Agent/Method | Key Pathological Features |
| Alzheimer's Disease | Scopolamine-induced amnesia model (Rat/Mouse) | Scopolamine hydrobromide injection | Cholinergic dysfunction, short-term memory impairment |
| Amyloid-beta (Aβ)-induced toxicity model (Rat/Mouse) | Intracerebroventricular (ICV) injection of Aβ oligomers | Aβ plaque deposition, neuroinflammation, cognitive deficits | |
| Transgenic models (e.g., APP/PS1 mice) | Genetic modification | Age-dependent Aβ plaque formation, gliosis, cognitive decline | |
| Parkinson's Disease | 6-hydroxydopamine (6-OHDA)-induced model (Rat/Mouse) | Unilateral injection of 6-OHDA into the substantia nigra or striatum | Dopaminergic neuron loss, motor deficits |
| MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model (Mouse) | Systemic injection of MPTP | Dopaminergic neuron degeneration, motor impairments | |
| Ischemic Stroke | Middle Cerebral Artery Occlusion (MCAO) model (Rat/Mouse) | Transient or permanent occlusion of the middle cerebral artery | Cerebral infarction, neurological deficits, inflammation |
II. Experimental Protocols
A. General Experimental Workflow
The following diagram illustrates a general workflow for evaluating the neuroprotective effects of this compound in a preclinical setting.
B. Protocol for Alzheimer's Disease Model (Scopolamine-Induced Amnesia)
-
Animals: Male Wistar rats (200-250g) or Swiss albino mice (25-30g).
-
Groups (n=8-10 per group):
-
Vehicle Control (Saline)
-
Scopolamine Control (Scopolamine 1 mg/kg, i.p.)
-
This compound (Dose 1, e.g., 10 mg/kg, p.o.) + Scopolamine
-
This compound (Dose 2, e.g., 25 mg/kg, p.o.) + Scopolamine
-
Positive Control (e.g., Donepezil 5 mg/kg, p.o.) + Scopolamine
-
-
Procedure:
-
Administer this compound or vehicle orally for 14 consecutive days.
-
On day 14, administer scopolamine (1 mg/kg, i.p.) 30 minutes after the final dose of this compound.
-
Conduct behavioral tests 30 minutes after scopolamine injection.
-
-
Behavioral Assessment:
-
Y-maze test: To assess spatial working memory.
-
Morris Water Maze (MWM): To evaluate spatial learning and memory.
-
-
Biochemical Analysis (post-euthanasia):
-
Homogenize brain tissue (hippocampus and cortex).
-
Measure Acetylcholinesterase (AChE) activity.
-
Assess markers of oxidative stress: Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione (GSH) levels.
-
C. Protocol for Parkinson's Disease Model (6-OHDA)
-
Animals: Male Sprague-Dawley rats (220-280g).
-
6-OHDA Lesioning:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Infuse 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the right medial forebrain bundle.
-
-
Treatment Protocol:
-
Begin this compound treatment (e.g., 25 or 50 mg/kg, p.o.) 24 hours post-surgery and continue for 21 days.
-
-
Behavioral Assessment:
-
Apomorphine-induced rotations: Administer apomorphine (0.5 mg/kg, s.c.) and count contralateral rotations.
-
Cylinder test: Assess forelimb asymmetry.
-
Rotarod test: Evaluate motor coordination and balance.
-
-
Post-mortem Analysis:
-
Tyrosine Hydroxylase (TH) Immunohistochemistry: To quantify the loss of dopaminergic neurons in the substantia nigra.
-
HPLC analysis: To measure dopamine and its metabolites (DOPAC, HVA) in the striatum.
-
D. Protocol for Ischemic Stroke Model (MCAO)
-
Animals: Male C57BL/6 mice (20-25g).
-
MCAO Surgery:
-
Induce focal cerebral ischemia by occluding the middle cerebral artery with a nylon filament for 60 minutes, followed by reperfusion.
-
-
Treatment Protocol:
-
Administer this compound (e.g., 20 or 40 mg/kg, i.p. or p.o.) immediately after reperfusion.
-
-
Assessment of Neurological Deficit:
-
Evaluate neurological deficits at 24 hours post-MCAO using a 5-point neurological scoring system.
-
-
Infarct Volume Measurement:
-
At 24 hours, sacrifice the animals and section the brains.
-
Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
-
Biochemical and Molecular Analysis:
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the ischemic hemisphere using ELISA.
-
Assess markers of apoptosis (Bax, Bcl-2, cleaved caspase-3) via Western blot.
-
III. Quantitative Data Presentation
The following tables present hypothetical quantitative data based on expected outcomes from the neuroprotective effects of this compound, drawing parallels from studies on Berberine.
Table 2: Expected Effects of this compound on Behavioral Tests in an Alzheimer's Model
| Treatment Group | Y-Maze Spontaneous Alternation (%) | MWM Escape Latency (seconds) - Day 4 | MWM Time in Target Quadrant (seconds) |
| Vehicle Control | 75 ± 5 | 20 ± 3 | 35 ± 4 |
| Scopolamine Control | 40 ± 4 | 55 ± 6 | 15 ± 3 |
| This compound (10 mg/kg) | 55 ± 5# | 40 ± 5# | 25 ± 4# |
| This compound (25 mg/kg) | 68 ± 6## | 28 ± 4## | 32 ± 3## |
| Donepezil (5 mg/kg) | 72 ± 5## | 22 ± 3## | 34 ± 4## |
| p<0.05 vs. Vehicle Control; #p<0.05, ##p<0.01 vs. Scopolamine Control |
Table 3: Expected Effects of this compound on Biochemical Markers in a Parkinson's Model
| Treatment Group | Apomorphine-Induced Rotations (turns/min) | Striatal Dopamine (% of non-lesioned side) | TH-Positive Neurons in SNc (% of non-lesioned side) |
| Sham | 0.5 ± 0.2 | 100 | 100 |
| 6-OHDA Control | 7.8 ± 1.2 | 25 ± 5 | 30 ± 6 |
| This compound (25 mg/kg) | 4.5 ± 0.8# | 45 ± 7# | 50 ± 8# |
| This compound (50 mg/kg) | 2.1 ± 0.5## | 65 ± 8## | 70 ± 9## |
| p<0.01 vs. Sham; #p<0.05, ##p<0.01 vs. 6-OHDA Control |
Table 4: Expected Effects of this compound in an Ischemic Stroke Model
| Treatment Group | Neurological Score (0-4) | Infarct Volume (%) | Brain TNF-α (pg/mg protein) |
| Sham | 0 | 0 | 15 ± 3 |
| MCAO Control | 3.2 ± 0.4 | 45 ± 5 | 80 ± 10 |
| This compound (20 mg/kg) | 2.1 ± 0.5# | 30 ± 4# | 55 ± 8# |
| This compound (40 mg/kg) | 1.5 ± 0.3## | 22 ± 3## | 35 ± 6## |
| p<0.01 vs. Sham; #p<0.05, ##p<0.01 vs. MCAO Control |
IV. Putative Signaling Pathways
Based on the mechanisms of related isoquinoline alkaloids, this compound is hypothesized to exert its neuroprotective effects through the modulation of several key signaling pathways involved in oxidative stress, inflammation, and apoptosis.
A. Nrf2/HO-1 Antioxidant Pathway
This compound may mitigate oxidative stress by activating the Nrf2 transcription factor, which upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).
B. NF-κB Inflammatory Pathway
This compound is proposed to exert anti-inflammatory effects by inhibiting the activation of NF-κB, a key regulator of pro-inflammatory cytokine production.
C. PI3K/Akt Survival Pathway
This compound may promote neuronal survival by activating the PI3K/Akt signaling pathway, which in turn inhibits pro-apoptotic proteins.
While further research is imperative to elucidate the specific neuroprotective mechanisms of this compound, the protocols and conceptual frameworks provided herein offer a robust starting point for its preclinical evaluation. The promising pharmacokinetic profile of this compound, coupled with the known neuroprotective activities of related alkaloids, underscores its potential as a novel therapeutic agent for a range of devastating neurodegenerative disorders. Rigorous investigation using the animal models and methodologies described will be crucial in translating this potential into tangible clinical benefits.
References
Application Notes: Berberine for Targeted Drug Delivery System Development
Introduction
Berberine, a natural isoquinoline alkaloid extracted from various medicinal herbs, has garnered significant attention in biomedical research due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and potent anticancer effects.[1][2][3] Its therapeutic potential, however, is often hindered by poor bioavailability, low water solubility, and rapid metabolism in the body.[4][5] To overcome these limitations, the development of targeted drug delivery systems for berberine is a promising strategy to enhance its therapeutic efficacy while minimizing systemic toxicity.[5] This document provides a comprehensive overview of the application of berberine in targeted drug delivery systems, focusing on its anticancer properties and the underlying molecular mechanisms.
Anticancer Mechanisms of Berberine
Berberine exhibits broad-spectrum anticancer activity against a variety of cancers, including breast, lung, liver, and prostate cancers.[1][6] Its mechanisms of action are multifaceted and involve the regulation of several key cellular processes:
-
Induction of Apoptosis: Berberine can induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[7][8] It has been shown to upregulate pro-apoptotic proteins like BAX and downregulate anti-apoptotic proteins like BCL-2.[7] Furthermore, berberine can induce apoptosis through the generation of reactive oxygen species (ROS) and by modulating the PI3K/Akt and AMPK-p53 signaling pathways.[8][9][10]
-
Cell Cycle Arrest: Berberine can halt the proliferation of cancer cells by arresting the cell cycle at different phases, most commonly the G1 or G2/M phase, depending on the cell type.[7][9]
-
Inhibition of Metastasis: Berberine has been demonstrated to suppress the invasion and migration of cancer cells by inhibiting the expression of matrix metalloproteinases (MMPs) and targeting signaling pathways such as the EGFR/MEK/ERK pathway.[3]
-
Autophagy Regulation: Berberine can induce autophagic cell death in cancer cells by inhibiting the mTOR signaling pathway.[10]
Targeted Drug Delivery Strategies for Berberine
To enhance the therapeutic index of berberine, various nanocarrier-based delivery systems have been explored. These systems aim to improve its solubility, protect it from degradation, and facilitate its targeted accumulation at the tumor site.[5]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs like berberine. Surface modification of liposomes with targeting ligands such as transferrin can enhance their uptake by cancer cells that overexpress the transferrin receptor.[11][12]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that encapsulate berberine, providing sustained release and improved pharmacokinetic profiles.[13][14] Targeting moieties can be conjugated to the nanoparticle surface to achieve active targeting.[15]
-
Micelles and Dendrimers: These are other types of nanocarriers that can be utilized to improve the delivery of berberine.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on berberine's anticancer effects.
Table 1: In Vitro Cytotoxicity of Berberine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [7] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [7] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [7] |
| HeLa | Cervical Carcinoma | 245.18 ± 17.33 | [7] |
| HT29 | Colon Cancer | 52.37 ± 3.45 | [7] |
| A549 | Lung Cancer | 215.99 µg/mL | [16] |
Table 2: Effects of Berberine on Apoptosis and Cell Cycle
| Cell Line | Effect | Observation | Reference |
| PANC-1 | Apoptosis Induction | 7% increase in apoptotic cells compared to control | [9] |
| MIA-PaCa2 | Apoptosis Induction | 2% increase in apoptotic cells compared to control | [9] |
| PANC-1 | Cell Cycle Arrest | 10% increase in G1 phase cells compared to control | [9] |
| MIA-PaCa2 | Cell Cycle Arrest | 2% increase in G1 phase cells compared to control | [9] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of berberine on cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Berberine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of berberine and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the number of apoptotic and necrotic cells after berberine treatment.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Berberine stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with berberine as described in the cell viability assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of proteins involved in apoptosis.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF)
-
Primary antibodies (e.g., anti-BAX, anti-BCL-2, anti-caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
-
Visualizations
Caption: Berberine-induced apoptosis signaling pathway.
Caption: Workflow for targeted delivery of Berberine using nanoparticles.
References
- 1. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution and pharmacokinetic profile of berberine and its metabolites in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanocarrier Based Delivery of Berberine: A Critical Review on Pharmaceutical and Preclinical Characteristics of the Bioactive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Induction, a Sharp Edge of Berberine to Exert Anti-Cancer Effects, Focus on Breast, Lung, and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine induces apoptosis via ROS generation in PANC-1 and MIA-PaCa2 pancreatic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Insight Into the Molecular Mechanism of Berberine Towards Multiple Cancer Types Through Systems Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeted Delivery of Cordycepin to Liver Cancer Cells Using Transferrin-conjugated Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of biodegradable nanoparticles for liver-specific ribavirin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Investigation of Antioxidant, Antibacterial, and Anticancer Activities, and Molecular Modeling Studies of Berberis crataegina Fruit Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Berberine Derivatives for Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of berberine derivatives with enhanced therapeutic efficacy. Berberine, a natural isoquinoline alkaloid, exhibits a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] However, its clinical application can be limited by factors such as poor bioavailability.[4][5] Structural modification of the berberine core is a key strategy to overcome these limitations and develop derivatives with improved potency and selectivity.[2][4][6]
Overview of Berberine and its Derivatives
Berberine exerts its biological effects through various mechanisms, including the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.[1][3][7][8] It has been shown to modulate several key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.[1][8][9] The synthesis of novel berberine derivatives aims to enhance these activities and explore new therapeutic applications.[6][9]
Synthesis Protocols for Berberine Derivatives
The following protocols are generalized methods for the synthesis of berberine derivatives based on published literature. Researchers should adapt these methods based on the specific target molecule and available laboratory resources.
General Synthesis of 9-O-Substituted Berberine Analogs
This protocol describes the synthesis of berberine derivatives with substitutions at the C9 position, which has been shown to be a promising site for modification to enhance biological activity.
Materials:
-
Berberine (BBR)
-
Acyl chlorides or sulfonyl chlorides (e.g., cyclopropanecarbonyl chloride)
-
Triethylamine (TEA)
-
Anhydrous acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Methanol (CH3OH)
-
Silica gel for column chromatography
Procedure: [10]
-
Preparation of Berberrubine (1): Heat Berberine (10 mmol) at 195-210 °C under vacuum (30-40 mmHg) for 10-15 minutes to yield a black oil. Acidify the oil with a 95:5 mixture of ethanol and concentrated HCl. Remove the solvent by evaporation and purify the residue by flash chromatography on silica gel using a CH2Cl2/CH3OH gradient to obtain berberrubine (1) as an orange solid.
-
Acylation/Sulfonylation: To a stirred solution of berberrubine (1) (0.28 mmol) in anhydrous CH3CN, add triethylamine (1.26 mmol) and heat to 70 °C.
-
Add the desired acyl chloride or sulfonyl chloride (1.1–1.2 eq) to the reaction mixture and stir for 5–6 hours.
-
Cool the mixture to allow for complete precipitation of the product.
-
Filter the precipitate and wash with CH2Cl2 to afford the target 9-O-substituted berberine derivatives.
Synthesis of C9-Conjugated Berberine-Canagliflozin Derivatives
This protocol outlines the synthesis of a hybrid compound by conjugating canagliflozin to the C9 position of berberine, aiming to combine their therapeutic effects.
Materials: [11]
-
Berberine
-
Canagliflozin
-
Coupling reagents (e.g., DCC, EDC)
-
Anhydrous solvents (e.g., DMF, DMSO)
Procedure (Conceptual):
-
Activation of Canagliflozin: Activate the appropriate functional group on canagliflozin for conjugation. This may involve the formation of an active ester or other reactive intermediate.
-
Preparation of 9-O-demethylated Berberine (Berberrubine): Prepare berberrubine from berberine as described in Protocol 2.1.
-
Conjugation: React the activated canagliflozin with berberrubine in an anhydrous solvent in the presence of a suitable base or coupling agent.
-
Purification: Purify the resulting conjugate using chromatographic techniques such as HPLC to obtain the final product, B9OC.
Experimental Protocols for Efficacy Evaluation
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of berberine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Berberine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the berberine derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Assay (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of berberine derivatives against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Berberine derivatives (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the berberine derivatives in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The following tables summarize the efficacy of selected berberine derivatives from the literature.
| Compound | Target | Cell Line/Organism | Efficacy (IC50/MIC) | Reference |
| Berberine | Anticancer | HepG2 (Liver Cancer) | Variable | [1] |
| Compound 14c | Antiviral | Coxsackievirus B3 | IC50: 3.08-9.94 µM | [9] |
| Compound 3e | Anti-inflammatory | TNF-α-induced NF-κB | >65-87% inhibition | [10] |
| B9OC | Antimicrobial | S. aureus, E. coli | MIC80 lower than Berberine | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Berberine Derivatives
Berberine and its derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.
Caption: Key signaling pathways modulated by Berberine derivatives.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the development of novel berberine derivatives.
Caption: Workflow for developing novel Berberine derivatives.
References
- 1. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berberine Derivatives with Different Pharmacological Activities via Structural Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berberine and its derivatives represent as the promising therapeutic agents for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of berberine and its derivatives: a patent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A systematic review of the anticancer properties of berberine, a natural product from Chinese herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of berberine derivatives as a new class of broad-spectrum antiviral agents against Coxsackievirus B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Identification of Novel Berberine Derivatives as Potent Inhibitors against TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Cellular Effects of Zhebeirine (and its likely counterparts Zebularine and Berberine)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Zhebeirine is an alkaloid that has been investigated for its potential therapeutic properties. However, the scientific literature is more abundant with research on structurally similar or functionally related compounds such as Zebularine, a DNA methyltransferase (DNMT) inhibitor, and Berberine, an isoquinoline alkaloid. This document provides detailed protocols for studying the cellular effects of these compounds, which may serve as a valuable reference for investigating this compound. The focus is on their anti-cancer, anti-inflammatory, and neuroprotective properties.
Section 1: Zebularine - A DNA Methyltransferase Inhibitor
Zebularine is recognized for its anti-tumor effects in various human cancer cells by inhibiting DNA methylation.[1][2] It preferentially targets cancer cells over normal fibroblasts, suggesting potential for selective anticancer therapy.[3]
Data Presentation: Effects of Zebularine on Cancer Cells
| Cell Line | Cancer Type | IC50 (µM) | Observed Effects | Reference |
| Malignant Mesothelioma Cells | Mesothelioma | Dose-dependent | Inhibition of cell growth, S-phase delay, induction of cell death. | [1] |
| TFK-1, HuCCT1 | Cholangiocarcinoma | Not Specified | Induction of apoptosis, decrease in DNMT1, DNMT3a, and DNMT3b protein levels, suppression of Wnt signaling pathway. | [2] |
| SW620, SW620/OxR | Colorectal Cancer | Not Specified | Suppression of invasion activity, up-regulation of let-7b. | [4] |
Experimental Protocols
1. General Cell Culture and Treatment with Zebularine
This protocol outlines the basic steps for culturing cells and treating them with Zebularine. Specific cell lines may require specialized media and conditions.
-
Materials:
-
Appropriate cancer cell line (e.g., TFK-1, SW620)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Zebularine (stock solution prepared in DMSO or PBS)
-
T25 or T75 culture flasks, 6-well plates, 96-well plates
-
Incubator (37°C, 5% CO2)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
Procedure:
-
Cell Seeding: Culture cells in T75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and seed them into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow cells to adhere overnight in the incubator.
-
Zebularine Treatment: Prepare serial dilutions of Zebularine in complete growth medium from the stock solution.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Zebularine. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest Zebularine concentration).
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
2. Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells seeded in a 96-well plate and treated with Zebularine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
3. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
-
Materials:
-
Cells treated with Zebularine in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Collect the cell culture supernatant (containing floating cells) and trypsinize the adherent cells.
-
Combine the floating and adherent cells and centrifuge at 1500 rpm for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
4. Western Blot for Signaling Pathway Analysis
-
Materials:
-
Cells treated with Zebularine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-DNMT1, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Mandatory Visualization
Caption: Experimental workflow for studying Zebularine effects.
Caption: Zebularine's proposed mechanism of action in cancer cells.
Section 2: Berberine - A Multifunctional Alkaloid
Berberine is an alkaloid with a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. Its mechanisms of action are diverse, involving multiple signaling pathways.
Data Presentation: Effects of Berberine
| Cell Type | Condition | Key Findings | Signaling Pathways Implicated | Reference |
| Macrophages (RAW 264.7) | LPS-induced inflammation | Reduced pro-inflammatory mediators. | TLR4/NF-κB | [7] |
| Intestinal Epithelial Cells (IEC-18) | LPS-induced inflammation | Increased cell viability, restricted DNA replication, inhibited cell cycle, promoted apoptosis. | NF-κB, AP-1 | [8][9] |
| Primary Hippocampal Neurons | Amyloid-β induced toxicity | Upregulated mitochondrial membrane potential and ATP levels, inhibited apoptosis. | PI3K/Akt | [10] |
| Breast Cancer Cells (MCF-7, MDA-MB-231) | Cancer | Induced apoptosis through increased ROS. | p38 MAPK | [11] |
| Hepatocellular Carcinoma (HCC) cells | Cancer | Induced mitochondrial apoptosis. | Bax/Caspase-3 | [11] |
Experimental Protocols
1. Anti-inflammatory Assay in Macrophages
-
Cell Line: RAW 264.7 murine macrophages.
-
Treatment:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat cells with various concentrations of Berberine for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.
-
-
Analysis:
-
Nitric Oxide (NO) Production: Measure NO levels in the culture supernatant using the Griess reagent.
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant using ELISA kits.
-
Western Blot: Analyze the expression of key inflammatory proteins like iNOS, COX-2, and phosphorylated NF-κB p65.
-
2. Neuroprotection Assay in Neuronal Cells
-
Cell Line: SH-SY5Y human neuroblastoma cells or primary neurons.
-
Treatment:
-
Differentiate SH-SY5Y cells into a neuronal phenotype using retinoic acid.
-
Pre-treat the differentiated cells with Berberine for 24 hours.
-
Induce neurotoxicity by exposing the cells to a neurotoxin like 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides.
-
-
Analysis:
-
Cell Viability (MTT or LDH assay): Assess the protective effect of Berberine against neurotoxin-induced cell death.
-
Mitochondrial Membrane Potential (JC-1 assay): Evaluate the effect of Berberine on mitochondrial health.
-
Apoptosis Assay (Caspase-3 activity assay or Annexin V/PI staining): Determine if Berberine prevents apoptosis.
-
Mandatory Visualization
Caption: Workflow for studying Berberine's effects.
Caption: Key signaling pathways modulated by Berberine.
References
- 1. Zebularine exerts its antiproliferative activity through S phase delay and cell death in human malignant mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Methyltransferase Inhibitor Zebularine Induces Human Cholangiocarcinoma Cell Death through Alteration of DNA Methylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preferential response of cancer cells to zebularine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Zebularine on Invasion Activity and Intracellular Expression Level of let-7b in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and anti-fibrotic effects of berberine-loaded liquid crystalline nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory mechanism of berberine on lipopolysaccharide-induced IEC-18 models based on comparative transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti‑inflammatory mechanism of berberine on lipopolysaccharide‑induced IEC‑18 models based on comparative transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Zhebeirine Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields during the extraction of Zhebeirine and related steroidal alkaloids from Fritillaria species.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is extremely low. What are the fundamental factors I should check first?
Low yields can often be traced back to initial preparation steps or suboptimal extraction parameters. Before modifying complex protocols, ensure the following fundamentals are addressed:
-
Raw Material Quality: The concentration of alkaloids can vary significantly based on the plant's species, origin, harvest time, and storage conditions. Ensure you are using high-quality, correctly identified plant material (Fritillaria bulbs).
-
Particle Size: Inefficient grinding of the bulbs can drastically reduce extraction efficiency. The material should be ground to a fine powder to maximize the surface area exposed to the solvent.
-
Incomplete Cell Lysis: Steroidal alkaloids are located within plant cells. Initial pre-treatment steps can be crucial. One effective method involves soaking the powdered plant material in an ammonia solution before extraction to help break down cell walls and liberate the alkaloids.[1]
-
Extraction Parameters: The choice of solvent, temperature, time, and the ratio of solvent to solid material are critical. Even small deviations from optimal conditions can lead to significant drops in yield.
Below is a troubleshooting flowchart to guide your initial investigation.
Caption: Troubleshooting flowchart for low this compound yield.
Q2: How can I optimize my conventional solvent extraction protocol for a higher yield?
Optimizing the main extraction parameters is the most effective way to boost the yield of total alkaloids from Fritillaria bulbs. Reflux extraction with ethanol is a commonly cited method.[1][2] The key is to find the right balance between these factors, as maximizing one does not guarantee the best overall result.
An orthogonal experimental design to optimize the extraction of total alkaloids from Fritillaria cirrhosa bulbs identified the following optimal conditions.[1]
| Parameter | Optimal Value | Notes |
| Solvent Concentration | 90% Ethanol (v/v) | Higher ethanol concentrations were found to be more effective.[1] |
| Extraction Temperature | 80°C | Provides a good balance between solubility and preventing degradation.[1] |
| Liquid-to-Solid Ratio | 15:1 (mL/g) | Ensures sufficient solvent to fully saturate the plant material.[1] |
| Extraction Time | 120 minutes | Longer times did not significantly increase the yield and may risk degradation.[1] |
Q3: Are there advanced extraction techniques that are more efficient than traditional methods?
Yes. Ultrasound-Assisted Extraction (UAE) is a modern and highly efficient alternative to conventional methods like reflux extraction.[3][4][5] This technique uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls disrupts them, enhancing solvent penetration and accelerating the release of bioactive compounds.
Advantages of UAE:
-
Higher Yield: UAE can significantly increase the extraction efficiency of alkaloids.[6]
-
Shorter Extraction Time: The process is often much faster, reducing times from hours to minutes.[3][5]
-
Lower Temperatures: Extraction can be performed at lower temperatures, which is crucial for protecting thermally sensitive compounds from degradation.[5]
| Method | Typical Time | Typical Temperature | Relative Yield |
| Conventional Reflux | 120 - 180 min | 80 - 95°C | Baseline |
| Ultrasound-Assisted | 20 - 60 min | 50 - 66°C | Significantly Higher[3][6] |
Q4: I am losing a significant portion of my product during the purification stage. How can I improve recovery?
High product loss after extraction often points to an inefficient purification method. For enriching steroidal alkaloids from the crude extract of Fritillaria, macroporous resin adsorption chromatography is a highly effective and scalable technique.[7][8]
This method involves passing the crude extract through a column packed with a suitable resin. The target alkaloids adsorb to the resin, while impurities are washed away. The purified alkaloids are then eluted with a different solvent. Studies have shown this technique can increase the content of total alkaloids by over 20-fold with recovery yields exceeding 90%.[7][8]
Caption: General workflow for this compound extraction and purification.
Experimental Protocols
Protocol 1: Optimized Ethanol Reflux Extraction
This protocol is based on the optimized conditions for extracting total alkaloids from Fritillaria cirrhosa.[1]
-
Preparation: Grind dried Fritillaria bulbs into a fine powder.
-
Pre-treatment: Soak 50 g of the powder in 70 mL of ammonia for 1-2 hours. This step is optional but recommended to improve cell wall disruption.[1]
-
Extraction:
-
Filtration: After extraction, allow the mixture to cool slightly and filter it through an appropriate filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.
-
Purification: Proceed with purification using macroporous resin chromatography (as described in Q4).
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This is a general protocol adapted from methodologies for extracting alkaloids and other bioactive compounds.[3][5]
-
Preparation: Mix 10 g of finely powdered Fritillaria bulbs with 200 mL of 60-80% ethanol (a 20:1 liquid-to-solid ratio) in a beaker or flask.[5]
-
Sonication:
-
Filtration & Concentration: Follow steps 4 and 5 from the Reflux Extraction protocol to obtain the crude extract.
-
Purification: Proceed with purification.
Biological Context: Signaling Pathway Inhibition
For researchers in drug development, it is relevant to note that total alkaloids from Fritillaria cirrhosa have been shown to inhibit key signaling pathways involved in inflammation and fibrosis, such as the TGF-β and NF-κB pathways.[2] Understanding this mechanism can be crucial for downstream applications.
Caption: Inhibition of TGF-β/Smad and NF-κB pathways by Fritillaria alkaloids.[2]
References
- 1. Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 5. mdpi.com [mdpi.com]
- 6. Ultrasound-assisted extraction of bergenin from Astilbe chinensis | Semantic Scholar [semanticscholar.org]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
Zhebeirine stability issues in different solvents
Disclaimer: Information on the stability of Zhebeirine in different solvents is not extensively available in published scientific literature. This guide provides a framework for researchers to establish the stability profile of this compound based on general principles of natural product chemistry, stability testing guidelines, and the known chemical structure of isosteroidal alkaloids. The protocols and potential degradation pathways described herein are intended as a starting point for experimental investigation.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound | This compound is a complex, high molecular weight isosteroidal alkaloid with limited polarity. | 1. Solvent Selection: Start with solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for initial stock solutions. For aqueous buffers, consider using a co-solvent (e.g., methanol, acetonitrile) or a solubilizing agent, but verify their inertness in preliminary stability runs.2. pH Adjustment: The tertiary amine in the this compound structure allows for salt formation. Carefully acidifying the aqueous medium (e.g., with HCl or formic acid) to a pH below the pKa of the amine may improve solubility.3. Sonication/Vortexing: Gentle sonication or vortexing can aid dissolution. Avoid excessive heating, which could initiate degradation. |
| Unexpectedly Fast Degradation in Solution | The solvent may not be inert, or the storage conditions may be inappropriate. Common factors include temperature, light, pH, and oxidation.[1] | 1. Use High-Purity Solvents: Ensure solvents are of high purity (e.g., HPLC or LC-MS grade) and free from peroxides or other reactive impurities.2. Control Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light by using amber vials or wrapping containers in foil.[1]3. De-gas Solvents: For sensitive experiments, de-gas aqueous solvents to remove dissolved oxygen and minimize oxidation. |
| Appearance of Multiple Peaks in HPLC Analysis of a Freshly Prepared Sample | This could indicate immediate degradation upon dissolution, the presence of isomers, or impurities in the starting material. | 1. Verify Purity of Starting Material: Use a reference standard of known purity. Analyze the solid material by a secondary method if possible.2. Inject Immediately After Dissolution: Compare the chromatogram of a sample injected immediately after preparation with one that has been allowed to stand at room temperature for a short period.3. Modify HPLC Method: Poor chromatography can sometimes manifest as split or multiple peaks. Ensure the mobile phase pH is appropriate for the analyte and that the column is not overloaded. |
| Inconsistent Results in Stability Studies | This can be due to variability in experimental conditions, sample preparation, or the analytical method itself. | 1. Standardize Protocols: Ensure that all parameters (solvent volume, concentration, temperature, light exposure, etc.) are kept consistent between experiments.2. Use a Validated Analytical Method: The analytical method must be proven to be stability-indicating.[2] This means it can separate the intact drug from its degradation products.3. Include Control Samples: Always run control samples (e.g., this compound in the same solvent stored under inert, protected conditions) alongside stressed samples. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting this compound stability?
A1: Based on its isosteroidal alkaloid structure containing a tertiary amine and hydroxyl groups, the most critical factors are likely to be pH, the presence of oxidizing agents, and exposure to light (photostability).[1] Temperature will also play a significant role in accelerating degradation reactions.
Q2: Which solvents are recommended for preparing this compound stock solutions for stability studies?
A2: For a high-concentration stock solution, DMSO is a common choice due to its high solubilizing power. However, for the actual stability study, it is crucial to dilute the stock into the final test solvent (e.g., buffers of different pH, water-acetonitrile mixtures) to a low final concentration of DMSO (typically <0.5%) to minimize its effect on the experiment.
Q3: How can I determine the degradation products of this compound?
A3: Forced degradation studies are designed to generate degradation products.[2][3] By exposing this compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and intense light), you can accelerate the formation of degradants. These can then be separated and identified using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS/MS).[4]
Q4: What is a "stability-indicating method" and why is it important?
A4: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.[2] It is crucial because it ensures that the measurement of the parent compound is accurate and that any decrease in its concentration is due to degradation, which is simultaneously observed by the appearance of degradant peaks.
Q5: At what temperatures should I conduct stability testing?
A5: Stability testing is typically performed under both long-term and accelerated conditions.[5][6]
-
Long-Term (Real-Time) Studies: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated Studies: 40°C ± 2°C / 75% RH ± 5% RH. For solutions, studies are often conducted at refrigerated (2-8°C), room, and elevated temperatures (e.g., 40°C, 60°C).
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol provides a general approach for developing an HPLC method for this compound, a crucial first step for any stability study.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 or 5 µm particle size), which is versatile for alkaloid analysis.
-
Mobile Phase Selection:
-
Solvent A: Water with an acidic modifier. Test 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acidic pH will protonate the tertiary amine, improving peak shape.
-
Solvent B: Acetonitrile or Methanol. Acetonitrile often provides better resolution for complex molecules.
-
-
Detection: Use a PDA (Photodiode Array) or DAD (Diode-Array) detector to monitor the analyte over a range of wavelengths (e.g., 200-400 nm) to determine the optimal detection wavelength.
-
Gradient Optimization:
-
Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of this compound.
-
Refine the gradient around the elution time to ensure good separation from any potential impurities or early-forming degradants.
-
-
Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.[3][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Stress Conditions: For each condition, use a control sample (this compound solution stored at 2-8°C in the dark) and a blank (stress agent in solvent without this compound). Aim for 5-20% degradation of the active substance.[8]
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for intervals (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C for intervals. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature for intervals, protected from light.
-
Thermal Degradation: Store the stock solution at a high temperature (e.g., 80°C) for intervals.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in foil to exclude light.
-
-
Sample Analysis: At each time point, withdraw an aliquot, dilute with the mobile phase to a suitable concentration, and analyze using the developed stability-indicating HPLC-PDA method. Analyze for the appearance of new peaks and the decrease in the peak area of the parent this compound peak.
Data Presentation
Table 1: Summary of this compound Stability Under Forced Degradation
(This is a template table. Actual data must be generated experimentally.)
| Stress Condition | Time (hours) | % this compound Remaining | Number of Degradation Products | Major Degradant Peak (Retention Time, RRT) |
| 0.1 M HCl, 60°C | 24 | e.g., 85.2% | e.g., 2 | e.g., Peak at RRT 0.85 |
| 0.1 M NaOH, 60°C | 24 | e.g., 91.5% | e.g., 1 | e.g., Peak at RRT 0.92 |
| 3% H₂O₂, RT | 24 | e.g., 78.9% | e.g., 3 | e.g., Peak at RRT 1.15 |
| Heat, 80°C | 48 | e.g., 95.1% | e.g., 1 | e.g., Peak at RRT 0.88 |
| Light (ICH Q1B) | 24 | e.g., 98.3% | e.g., 0 | e.g., N/A |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothesized degradation pathways for this compound.
References
- 1. (-)-Zingiberene | C15H24 | CID 92776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 7. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 8. Differentiation-inducing effects of verticinone, an isosteroidal alkaloid isolated from the bulbus of Fritillaria ussuriensis, on human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Zhebeirine Quantification by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Zhebeirine using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the LC-MS analysis of this compound in a question-and-answer format.
My this compound peak is tailing. What are the common causes and solutions?
Peak tailing for this compound, an alkaloid, is a frequent issue in reversed-phase chromatography. The primary cause is often secondary interactions between the basic nitrogen atom in this compound and acidic residual silanol groups on the silica-based column packing material.
Here are the common causes and their respective solutions:
-
Secondary Silanol Interactions:
-
Solution:
-
Mobile Phase Modification: Add a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to saturate the active silanol sites.
-
pH Adjustment: Increase the mobile phase pH to suppress the ionization of silanol groups (note: ensure column stability at higher pH). Conversely, a very low pH (e.g., below 3) can protonate the silanol groups and reduce interactions. The predicted pKa of this compound is around 14.90, suggesting it will be protonated at typical reversed-phase LC pH values.[1]
-
Use of Modern Columns: Employ end-capped columns or those with a base-deactivated stationary phase specifically designed to minimize silanol interactions.
-
-
-
Column Overload:
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Extra-column Volume:
-
Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volumes.
-
-
Column Contamination or Degradation:
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.
-
I am observing poor sensitivity and a low signal for this compound. What should I check?
Low sensitivity can stem from several factors, from sample preparation to instrument settings. A systematic approach is crucial for identifying the root cause.
-
Suboptimal Ionization:
-
Solution: this compound, as a basic compound, is expected to ionize well in positive ion mode electrospray ionization (ESI+). Ensure the MS is operating in the correct polarity mode. Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for your specific instrument and mobile phase conditions.
-
-
Sample Degradation:
-
Solution: Investigate the stability of this compound in your sample matrix and processing conditions. Consider performing forced degradation studies (e.g., exposure to acid, base, oxidation, light, and heat) to understand its degradation pathways.[2][3][4][5][6] Store samples at low temperatures and protect them from light if necessary.
-
-
Matrix Effects (Ion Suppression):
-
Solution: Matrix components co-eluting with this compound can suppress its ionization. To mitigate this:
-
Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[7]
-
Modify the chromatographic method to separate this compound from the interfering matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available, as it can compensate for matrix effects.
-
-
-
In-source Fragmentation:
-
Solution: High source temperatures or voltages can cause the this compound molecule to fragment within the ion source, reducing the intensity of the precursor ion. Optimize source conditions to minimize fragmentation.
-
How can I manage and assess matrix effects for this compound quantification in biological samples?
Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in bioanalysis.
-
Assessment of Matrix Effects:
-
Post-extraction Spike Method: Compare the peak area of this compound spiked into an extracted blank matrix with the peak area of this compound in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.
-
Post-column Infusion: Infuse a constant flow of this compound solution into the MS while injecting an extracted blank matrix. Dips or enhancements in the baseline signal at the retention time of this compound indicate ion suppression or enhancement, respectively.
-
-
Strategies to Minimize Matrix Effects:
-
Chromatographic Separation: Optimize the LC method to separate this compound from matrix components.
-
Sample Preparation: Employ more rigorous sample cleanup procedures. Protein precipitation is a simple but less clean method.[7] SPE or LLE can provide cleaner extracts.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Internal Standard: Use a suitable internal standard, ideally a stable isotope-labeled version of this compound, to compensate for signal variations.
-
What are the key parameters for a robust LC-MS method for this compound quantification?
A robust and reliable method is essential for accurate quantification. Here are some key considerations:
-
Column: A C18 column is commonly used for the analysis of alkaloids.[7][8] Consider using a column with a smaller particle size (e.g., sub-2 µm) for better resolution and faster analysis, if your system can handle the backpressure.
-
Mobile Phase: A typical mobile phase for alkaloid analysis consists of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol.[8][9] The addition of an acid helps to protonate the analyte and improve peak shape.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Optimize the precursor and product ions for this compound.
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or ICH) for parameters such as linearity, accuracy, precision, selectivity, and stability.[10][11][12][13]
Experimental Protocols
This section provides a general framework for developing and validating an LC-MS method for this compound quantification, based on FDA guidelines for bioanalytical method validation.[10][11][12][13]
1. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard (if used) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solutions.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate working solutions into the blank biological matrix.
-
Sample Extraction:
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma/serum sample, vortex, and centrifuge. Collect the supernatant.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge, load the sample, wash away interferences, and elute this compound with a suitable solvent.[7]
-
Liquid-Liquid Extraction (LLE): Extract this compound from the aqueous sample into an immiscible organic solvent.
-
2. LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for this compound. These will need to be optimized for your specific instrument and application.
| Parameter | Recommended Starting Condition |
| LC System | UPLC or HPLC system |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound and optimizing the precursor and product ions. |
| Source Parameters | Optimize capillary voltage, source temperature, nebulizer gas, and drying gas flow rates. |
3. Bioanalytical Method Validation
Conduct a full validation of the analytical method as per FDA guidelines, including the following tests:[10][11][12][13]
-
Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no endogenous interferences are present at the retention time of this compound.
-
Linearity and Range: Establish a calibration curve over the expected concentration range and determine the coefficient of determination (r²).
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at multiple concentration levels.
-
Recovery: Evaluate the extraction efficiency of the sample preparation method.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of this compound in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common LC-MS issues.
Sample Preparation Workflow
Caption: A diagram illustrating different sample preparation workflows.
References
- 1. This compound | 143120-47-2 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Optimizing Dosage for Zhebeirine in Animal Models: A Technical Support Resource
Disclaimer: Scientific literature extensively documents the biological activities of alkaloids from Fritillaria thunbergii bulbs, the primary source of Zhebeirine. However, research focusing specifically on this compound is limited. The majority of published studies attribute the pharmacological effects of Fritillaria thunbergii extracts to other major alkaloids, such as Peimine and Peiminine.
This technical support center provides guidance based on the available data for these related compounds. Researchers should use this information as a starting point and recognize that protocols will require significant optimization and validation for pure this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological source?
This compound is a C-nor-D-homosteroidal alkaloid. It is isolated from the bulbs of Fritillaria thunbergii Miq., a plant used in traditional Chinese medicine. While Fritillaria thunbergii is known for its anti-inflammatory, antitussive, and anti-cancer properties, these effects are often attributed to the more abundant alkaloids, Peimine and Peiminine.[1][2]
Q2: I am starting an in vivo study with this compound. What is a recommended starting dose?
Due to the lack of specific in vivo studies on this compound, a definitive starting dose cannot be provided. However, we can look at the dosages used for the related, and more thoroughly researched, alkaloids from the same plant, Peimine and Peiminine. For oral administration in mice, studies on Peiminine have used doses ranging from 1 to 6 mg/kg.[3][4] For anti-inflammatory studies involving acute lung injury in mice, a combination of Peimine and Peiminine has been administered orally.[5]
Recommendation: For a new in vivo study with this compound, a pilot dose-ranging study is highly recommended. Based on data from related compounds, a conservative starting oral dose in mice could be in the range of 1-5 mg/kg, with careful observation for any signs of toxicity.
Q3: What is the known toxicity profile of this compound? Is there an established LD50?
There is no published LD50 (median lethal dose) specifically for this compound. Early toxicological studies on the hydrobromide salts of Peimine and Peiminine in mice determined a minimal lethal dose of 9 mg/kg for both compounds when administered via intravenous injection.[6] Animals that survived doses of 3-4 mg/kg exhibited convulsive movements.[6] It is crucial to note that toxicity can vary significantly with the route of administration.
Troubleshooting:
-
Issue: Observed signs of toxicity (e.g., convulsions, lethargy, significant weight loss) in animal models at the initial dose.
-
Solution: Immediately lower the dose by at least 50% for the next cohort of animals. Ensure the vehicle used for administration is well-tolerated and non-toxic. Consider the route of administration, as oral gavage is generally associated with lower acute toxicity compared to intravenous injection.
Q4: Which administration route is most appropriate for this compound in animal models?
The most common administration routes for related alkaloids like Peimine and Peiminine in animal studies are oral gavage and intraperitoneal injection.[3][4][5] Oral administration is often preferred for studies investigating chronic effects or for compounds intended for oral delivery in clinical applications.
Troubleshooting:
-
Issue: Poor solubility of this compound for injection.
-
Solution: Test a range of pharmaceutically acceptable vehicles. For related alkaloids, phosphate-buffered saline (PBS) and dimethyl sulfoxide (DMSO) have been used.[3][4][7] Ensure the final concentration of the vehicle (e.g., DMSO) is below the threshold known to cause toxicity in the chosen animal model.
-
Issue: Stress-induced artifacts from handling and injection.
-
Solution: Ensure all personnel are proficient in animal handling and injection techniques. Include a vehicle-only control group to account for the effects of the administration procedure itself.
Quantitative Data Summary
Due to the absence of specific data for this compound, the following tables summarize available data for the related alkaloids, Peimine and Peiminine.
Table 1: Toxicity Data for Peimine and Peiminine Hydrobromide in Mice
| Compound | Administration Route | Parameter | Value | Animal Model |
| Peimine HBr | Intravenous | Minimal Lethal Dose | 9 mg/kg | Mice |
| Peiminine HBr | Intravenous | Minimal Lethal Dose | 9 mg/kg | Mice |
Data from Chen and Chou, 1936.[6]
Table 2: Exemplary Oral Dosage of Peiminine in an Immunomodulation Study
| Compound | Administration Route | Dosage Range | Duration | Animal Model |
| Peiminine | Oral | 1, 3, and 6 mg/kg | 30 days | BALB/c Mice |
Data from Mansouri Motlagh et al., 2023.[3]
Experimental Protocols
The following are generalized protocols for experiments conducted with the related alkaloids, Peimine and Peiminine. These should be adapted and optimized for this compound.
Protocol 1: Assessment of Anti-Inflammatory Activity in a Murine Acute Lung Injury (ALI) Model (Adapted from Li et al., 2022) [5]
-
Animal Model: Male BALB/c mice.
-
Acclimatization: House animals under standard conditions for at least one week prior to the experiment.
-
Grouping:
-
Control Group (Vehicle)
-
LPS-induced ALI Group (Vehicle + LPS)
-
This compound Treatment Groups (various doses of this compound + LPS)
-
Positive Control Group (e.g., Dexamethasone + LPS)
-
-
Drug Administration: Administer this compound (suspended in a suitable vehicle like 0.5% sodium carboxymethylcellulose) or vehicle orally once daily for 7 days.
-
Induction of ALI: On day 7, one hour after the final oral administration, induce acute lung injury by intratracheal instillation of lipopolysaccharide (LPS).
-
Sample Collection: 6-24 hours post-LPS administration, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissues.
-
Analysis:
-
Measure total and differential cell counts in BALF.
-
Quantify pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF using ELISA.
-
Perform histological analysis of lung tissue to assess inflammation and injury.
-
Conduct Western blot or qPCR on lung tissue homogenates to analyze the expression of proteins in relevant signaling pathways (e.g., NF-κB, MAPK).
-
Protocol 2: Acute Oral Toxicity Assessment (General Guideline)
-
Animal Model: Typically mice or rats of a single sex.
-
Acclimatization: As above.
-
Grouping:
-
Control Group (Vehicle)
-
Multiple dose groups of this compound.
-
-
Administration: Administer a single oral dose of this compound at various concentrations to different groups. A limit test at a high dose (e.g., 2000 mg/kg) can be a starting point.
-
Observation: Observe animals closely for the first few hours post-administration and then daily for 14 days. Record clinical signs of toxicity, body weight changes, and any mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
LD50 Calculation: If mortality occurs, the LD50 can be calculated using appropriate statistical methods.
Signaling Pathways and Visualizations
The anti-inflammatory effects of the related alkaloids, Peimine and Peiminine, are reported to involve the modulation of the NF-κB and MAPK signaling pathways.[8][9] These pathways are central to the inflammatory response.
Below are generalized diagrams representing these pathways, which may be relevant for this compound's mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijtmgh.com [ijtmgh.com]
- 4. The effects of oral administration of peiminine on the functions of peritoneal macrophages [ijtmgh.com]
- 5. Synergistic anti-inflammatory effects of peimine, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. simm.cas.cn [simm.cas.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. Peiminine Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating the Challenges of Zhebeirine: A Technical Guide to Mitigating Cytotoxicity in Normal Cells
Technical Support Center
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Zhebeirine, a steroidal alkaloid derived from plants of the Fritillaria genus, understanding and mitigating its cytotoxic effects on normal, non-cancerous cells is a critical challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vitro and in vivo experiments. While research specifically on this compound's cytotoxicity in normal cells is limited, this guide draws upon available data for closely related Fritillaria alkaloids, such as peimine (also known as verticine), to provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a naturally occurring steroidal alkaloid with the chemical formula C₂₇H₄₃NO₂ found in various Fritillaria species, including Fritillaria thunbergii Miq.[1][2][3] Like other alkaloids in its class, it is being investigated for its potential therapeutic properties. The precise mechanism of action of this compound is still under investigation, but related Fritillaria alkaloids have been shown to induce apoptosis (programmed cell death) in cancer cells.[4]
Q2: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?
Direct and comprehensive studies on the cytotoxicity of this compound in a wide range of normal cell lines are currently limited in publicly available research. However, studies on related Fritillaria alkaloids offer some insights. For instance, a study on alkaloids from Fritillaria ussuriensis, which includes compounds structurally similar to this compound, reported no significant cytotoxic effects on the normal human retinal pigment epithelial cell line (ARPE-19) at concentrations up to 320 µg/ml.[5] Another study focusing on peimine (verticine) demonstrated that it did not have a significant impact on the viability of normal prostate epithelial cells (RWPE-1) at concentrations that were toxic to prostate cancer cells.[4] This suggests a potential for selective cytotoxicity against cancer cells, but further research is needed to confirm this for this compound across various normal cell types.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity in normal cells?
While the specific mechanisms for this compound are not well-documented, the cytotoxicity of steroidal alkaloids in normal cells could potentially involve:
-
Induction of Oxidative Stress: Many natural alkaloids can lead to an overproduction of reactive oxygen species (ROS) within cells, causing damage to lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and interference with the electron transport chain can trigger apoptosis.
-
Disruption of Cellular Signaling Pathways: Interference with essential signaling pathways that regulate cell survival and proliferation.
Q4: Are there any known methods to reduce the cytotoxicity of this compound in normal cells?
Specific strategies to mitigate this compound's cytotoxicity have not been extensively studied. However, general approaches to reduce the off-target toxicity of natural alkaloids are being explored and may be applicable:
-
Co-administration with Antioxidants: The use of antioxidants could potentially counteract oxidative stress induced by the alkaloid.
-
Advanced Formulation Strategies: Encapsulating the compound in drug delivery systems like liposomes or nanoparticles could improve its targeted delivery to cancer cells and reduce exposure to normal tissues.
-
Structural Modification: Chemical modification of the this compound molecule could potentially reduce its toxicity while retaining its therapeutic efficacy.
Troubleshooting Guide for In Vitro Experiments
This guide provides potential solutions to common problems encountered when assessing the cytotoxicity of this compound and related Fritillaria alkaloids in normal cell lines.
| Problem | Possible Cause | Troubleshooting Steps |
| High cytotoxicity observed in normal cell lines at low concentrations. | - High sensitivity of the specific normal cell line used.- Issues with compound purity or solvent toxicity. | - Test a panel of different normal cell lines from various tissues to assess differential sensitivity.- Verify the purity of the this compound sample using techniques like HPLC.- Perform a solvent control experiment to ensure the vehicle (e.g., DMSO) is not causing toxicity at the concentrations used. |
| Inconsistent cytotoxicity results between experiments. | - Variation in cell passage number.- Inconsistent cell seeding density.- Degradation of the this compound stock solution. | - Use cells within a consistent and low passage number range.- Ensure precise and uniform cell seeding in all wells of the assay plate.- Prepare fresh stock solutions of this compound for each experiment or store aliquots at -80°C to prevent degradation. |
| Difficulty in determining a selective cytotoxic window between cancer and normal cells. | - Similar sensitivity of the chosen cancer and normal cell lines to the compound. | - Screen a wider range of cancer cell lines to identify those with higher sensitivity.- Explore co-treatment with agents that may sensitize cancer cells to this compound without affecting normal cells. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing and mitigating the cytotoxicity of Fritillaria alkaloids.
MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Normal and cancer cell lines
-
Complete cell culture medium
-
This compound (or related alkaloid)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Co-treatment with an Antioxidant (N-acetylcysteine - NAC)
This protocol assesses the potential of an antioxidant to protect normal cells from alkaloid-induced cytotoxicity.
Materials:
-
Normal cell line
-
Complete cell culture medium
-
This compound
-
N-acetylcysteine (NAC)
-
MTT assay reagents
-
96-well plates
Procedure:
-
Seed normal cells in a 96-well plate as described in the MTT assay protocol.
-
Prepare solutions of this compound at various concentrations.
-
Prepare solutions of NAC at a fixed, non-toxic concentration (to be determined in a preliminary experiment).
-
Treat the cells with:
-
This compound alone
-
NAC alone
-
This compound and NAC in combination (pre-incubate with NAC for 1-2 hours before adding this compound)
-
Vehicle control
-
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
Assess cell viability using the MTT assay as described above.
-
Compare the IC₅₀ values of this compound in the presence and absence of NAC to determine if the antioxidant provides a protective effect.
Signaling Pathways and Experimental Workflows
Visualizing the potential mechanisms and experimental designs can aid in understanding and troubleshooting.
Caption: Workflow for evaluating a potential cytoprotective agent against this compound-induced toxicity.
Caption: A potential signaling pathway for this compound-induced apoptosis and the intervention point for antioxidants.
Disclaimer: The information provided in this technical support center is for research and informational purposes only. The cytotoxicity and mechanisms of this compound are still areas of active investigation. Researchers should always conduct their own validation experiments and consult the primary literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Peimine, a main active ingredient of Fritillaria, exhibits anti-inflammatory and pain suppression properties at the cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Screening for Cytotoxic Activity of Herbal Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
Pitfalls in the isolation of steroidal alkaloids like Zhebeirine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of steroidal alkaloids, with a special focus on Zhebeirine.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound and other steroidal alkaloids.
Problem 1: Low Yield of Crude Alkaloid Extract
| Possible Cause | Suggested Solution |
| Incomplete Cell Lysis | Ensure the plant material is ground to a fine powder to maximize surface area for solvent penetration. |
| Inappropriate Extraction Solvent | Both free and salt forms of alkaloids can be dissolved in methanol or ethanol.[1] For a more targeted extraction of alkaloid salts, use slightly acidic water (e.g., 0.1% to 1% sulfuric acid or hydrochloric acid) to increase their solubility.[1] |
| Insufficient Extraction Time or Temperature | Increase the extraction time or perform multiple extraction cycles. For alcohol extraction, refluxing can improve efficiency.[1] However, be cautious as high temperatures can lead to degradation of some alkaloids. |
| Alkaloid Degradation | Avoid high temperatures during solvent evaporation.[1] The stability of alkaloids can be pH and temperature-dependent. |
Problem 2: Poor Separation of this compound from Structurally Similar Alkaloids (e.g., Peimine, Verticine)
| Possible Cause | Suggested Solution |
| Inadequate Chromatographic Conditions | Optimize the mobile phase composition. A gradient elution is often more effective than isocratic elution for separating complex mixtures.[2] For preparative HPLC, start with the analytical method and perform loading studies to determine the maximum sample amount without losing resolution.[2] |
| Co-elution of Alkaloids | Due to structural similarities, complete separation in a single chromatographic step can be challenging.[1] Consider using multiple chromatographic techniques with different separation principles (e.g., adsorption chromatography on silica or alumina followed by reversed-phase HPLC).[1] |
| Peak Tailing in HPLC | The basic nature of alkaloids can cause interactions with residual silanol groups on silica-based columns, leading to peak tailing. Use a base-deactivated HPLC column or add a competing base (e.g., triethylamine) to the mobile phase.[1] |
Problem 3: Degradation of this compound During Isolation
| Possible Cause | Suggested Solution |
| pH Instability | The stability of alkaloids can be highly dependent on pH.[3] It is crucial to control the pH throughout the extraction and purification process. |
| Temperature Instability | High temperatures can accelerate the degradation of alkaloids.[3] Use moderate temperatures for extraction and evaporate solvents under reduced pressure at a lower temperature. |
| Oxidation | Some alkaloids are susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) if significant degradation is observed. |
| Reaction with Solvent Impurities | Aldehydic impurities in solvents like diethyl ether can react with alkaloids, leading to degradation.[4] Use high-purity solvents or purify them before use. |
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for extracting steroidal alkaloids like this compound from Fritillaria species?
A1: A common method involves solvent extraction followed by an acid-base liquid-liquid partition. The general steps are:
-
Extraction: The dried and powdered plant material is extracted with an alcohol (e.g., methanol or ethanol) or an acidic aqueous solution.[1]
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic solution to protonate the alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar organic solvent to remove neutral and acidic impurities. The pH of the aqueous layer is then adjusted to be basic, which deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an organic solvent.
-
Purification: The resulting crude alkaloid mixture is then subjected to one or more chromatographic steps for purification.[1]
Q2: How can I enrich the total alkaloid content before final purification?
A2: Macroporous resin column chromatography is an effective method for enriching total alkaloids from the crude extract. The crude extract is passed through the resin column, which adsorbs the alkaloids. After washing away impurities, the alkaloids are eluted with a suitable solvent, such as ethanol. This can significantly increase the concentration of total alkaloids before proceeding to more refined purification techniques like preparative HPLC.
Q3: What analytical techniques are suitable for monitoring the purification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is the most common and effective technique for monitoring the separation and assessing the purity of fractions.[5] Thin-Layer Chromatography (TLC) can also be used as a rapid and inexpensive method for qualitative analysis of fractions.
Data Presentation
Table 1: Example of Optimized Extraction Parameters for Total Alkaloids from Fritillaria cirrhosa
| Parameter | Optimized Value | Recovery Yield of Total Alkaloids (%) |
| Ethanol Concentration | 90% (v/v) | 94.43 |
| Temperature | 80°C | 94.43 |
| Liquid-Solid Ratio | 15:1 (mL/g) | 94.43 |
| Extraction Time | 120 min | 94.43 |
Note: This data is based on a study on the extraction of total alkaloids from Fritillaria cirrhosa and serves as a starting point for optimization.[6] The optimal conditions for this compound specifically may vary.
Experimental Protocols
Protocol 1: General Extraction and Enrichment of Steroidal Alkaloids from Fritillaria Bulbs
-
Preparation of Plant Material: Dry the bulbs of Fritillaria species at a moderate temperature (e.g., 50°C) and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered material with 90% ethanol at a liquid-solid ratio of 15:1 (v/v/w) at 80°C for 2 hours.
-
Filter the mixture and repeat the extraction process on the residue one more time.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 1% sulfuric acid solution.
-
Wash the acidic solution with chloroform to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to approximately 10 with an ammonia solution.
-
Extract the alkaloids from the basic aqueous solution with chloroform.
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Combine the chloroform extracts and evaporate the solvent to yield the crude alkaloid fraction.
-
-
Enrichment using Macroporous Resin:
-
Dissolve the crude alkaloid fraction in an appropriate solvent and apply it to a pre-equilibrated macroporous resin column (e.g., H-103 resin).
-
Wash the column with deionized water to remove impurities.
-
Elute the adsorbed alkaloids with 90% ethanol.
-
Collect the eluate and evaporate the solvent to obtain the enriched total alkaloid extract.
-
Protocol 2: Purification of this compound by Preparative HPLC
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Method Development: Develop an analytical HPLC method for the separation of this compound from other alkaloids in the enriched extract. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (containing a modifier like formic acid or triethylamine) is a good starting point.[5]
-
Loading Study: Perform loading studies on the analytical column to determine the maximum injection volume and concentration that can be used without significant loss of resolution.[2]
-
Scale-Up: Scale up the analytical method to a preparative HPLC system. Adjust the flow rate and injection volume according to the dimensions of the preparative column.[7]
-
Fraction Collection: Inject the enriched alkaloid extract onto the preparative column and collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity. Pool the fractions with the desired purity.
-
Final Product: Evaporate the solvent from the pooled fractions to obtain purified this compound.
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Potential anti-inflammatory mechanism of this compound via NF-κB pathway.
References
- 1. Frontiers | Steroidal Alkaloids as an Emerging Therapeutic Alternative for Investigation of Their Immunosuppressive and Hepatoprotective Potential [frontiersin.org]
- 2. lcms.cz [lcms.cz]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steroidal Alkaloids from the Roots of Veratrum mengtzeanum Loes. with Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Technical Support Center: Enhancing the Bioavailability of Zhebeirine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Zhebeirine. Given the limited specific literature on this compound, many of the proposed strategies and troubleshooting tips are based on established methods for improving the bioavailability of structurally similar alkaloids, such as Berberine.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving this compound's bioavailability.
Issue 1: Low Dissolution Rate of this compound in Formulation
-
Question: My this compound formulation shows a very slow dissolution rate in vitro. What could be the cause and how can I improve it?
-
Answer: Low dissolution is often linked to the poor aqueous solubility of the compound. Here are some potential causes and troubleshooting steps:
-
Particle Size: Larger particles have a smaller surface area-to-volume ratio, leading to slower dissolution.
-
Solution: Employ particle size reduction techniques like micronization or nanomilling.
-
-
Crystalline Structure: A stable crystalline form can have lower solubility and dissolution rates.
-
Solution: Investigate the use of amorphous forms or different polymorphic or salt forms of this compound. Cocrystallization with GRAS (Generally Recognized as Safe) excipients can also be explored to enhance dissolution.[1]
-
-
Inadequate Wetting: Poor wetting of the drug powder by the dissolution medium can hinder dissolution.
-
Solution: Incorporate surfactants or wetting agents into your formulation.
-
-
Formulation Choice: The chosen formulation may not be optimal for a poorly soluble drug.
-
Issue 2: High Variability in In Vivo Pharmacokinetic Data
-
Question: I am observing significant variability in the plasma concentrations of this compound across my animal subjects. What are the possible reasons and how can I minimize this?
-
Answer: High variability in in vivo studies can stem from multiple factors. Consider the following:
-
Food Effect: The presence or absence of food in the gastrointestinal (GI) tract can significantly alter drug absorption.
-
Solution: Standardize feeding protocols. Either fast all animals for a consistent period before dosing or provide a standardized meal.
-
-
GI Tract Physiology: Differences in GI motility, pH, and gut microbiota among animals can affect drug absorption.
-
Solution: While difficult to control completely, ensure the use of a homogenous animal population (e.g., same age, sex, and strain).
-
-
Formulation Instability: The formulation may not be stable in the GI environment, leading to inconsistent drug release.
-
Solution: Evaluate the stability of your formulation in simulated gastric and intestinal fluids.
-
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp, which can lead to variable and incomplete absorption.[4]
-
Solution: Co-administer with a known P-gp inhibitor (in preclinical studies) or design formulations that can inhibit or bypass P-gp, such as those using certain polymers or lipids.
-
-
Issue 3: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
-
Question: My this compound formulation shows excellent dissolution in vitro, but the in vivo bioavailability is still low. Why is this happening?
-
Answer: A good in vitro dissolution profile does not always guarantee high in vivo bioavailability. This discrepancy often points to post-dissolution barriers:
-
Poor Permeability: this compound, once dissolved, may have low permeability across the intestinal epithelium. This is a common issue for BCS Class III and IV compounds.
-
First-Pass Metabolism: The drug may be extensively metabolized in the intestine or liver before reaching systemic circulation.
-
Solution: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to identify the metabolic pathways. Strategies to mitigate first-pass metabolism include the use of metabolic inhibitors (for research purposes) or developing formulations that target lymphatic absorption, thereby bypassing the liver.
-
-
Efflux Transporters: As mentioned, P-gp and other efflux transporters can actively pump the drug back into the intestinal lumen after absorption.[4]
-
Solution: Investigate the use of excipients that can inhibit efflux transporters.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound?
A1: A pharmacokinetic study in mice determined the oral bioavailability of this compound to be 22.8%.[7][8] This suggests that while absorption occurs, it is incomplete, and there is significant potential for enhancement.
Q2: What are the main barriers to the oral bioavailability of this compound?
A2: Based on its chemical structure and data from similar alkaloids like Berberine, the primary barriers are likely:
-
Low Aqueous Solubility: Limiting its dissolution in the GI tract.[1]
-
Poor Intestinal Permeability: Due to its molecular properties, hindering its ability to cross the intestinal cell membrane.[1][3]
-
P-glycoprotein (P-gp) Efflux: Active transport out of intestinal cells back into the lumen.[4]
-
First-Pass Metabolism: Potential for significant metabolism in the gut wall and liver.
Q3: What are some promising formulation strategies to enhance this compound's bioavailability?
A3: Several advanced drug delivery systems have shown success for compounds with similar challenges:
-
Nanoparticle-Based Systems: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, lipid-polymer hybrid nanoparticles) can improve solubility, protect it from degradation, and enhance its uptake by intestinal cells.[4][9]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the GI fluids. SMEDDS can enhance solubility, permeability, and lymphatic uptake.[2][3]
-
Cocrystallization: Forming a cocrystal of this compound with a suitable coformer can improve its solubility and dissolution rate.[1]
-
Lipid-Based Formulations: Formulations containing lipids can enhance absorption via several mechanisms, including increased solubility, stimulation of lymphatic transport, and reduction of first-pass metabolism.
Q4: How can I assess the permeability of this compound in my experiments?
A4: The Caco-2 cell monolayer model is a widely accepted in vitro method for predicting intestinal drug permeability. This model uses human colon adenocarcinoma cells that differentiate to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. By measuring the transport of this compound from the apical (lumenal) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).
Q5: Are there any known signaling pathways that might be involved in this compound's absorption?
A5: While specific signaling pathways for this compound absorption are not well-documented, research on similar compounds like Berberine suggests that interactions with pathways regulating tight junction proteins (affecting paracellular transport) and efflux pump expression (e.g., NF-κB, PXR) could be relevant.[10] Further research is needed to elucidate the specific pathways involved for this compound.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 1 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | - | 185.3 ± 45.7 |
| Tmax (h) | - | 0.5 ± 0.2 |
| AUC (0-t) (ng·h/mL) | 134.6 ± 28.1 | 307.2 ± 65.4 |
| Bioavailability (%) | - | 22.8 |
Data adapted from a pharmacokinetic study in mice.[7][8]
Table 2: Comparison of Bioavailability Enhancement Strategies for a Similar Alkaloid (Berberine)
| Formulation Strategy | Fold Increase in Bioavailability (Compared to unformulated drug) | Reference |
| Anhydrous Reverse Micelles | 2.4-fold | [11] |
| Selenium-Coated Nanostructured Lipid Carriers | 6.63-fold | [11] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | 1.63-fold | [2][3] |
| Chitosan-Alginate Nanoparticles | 4.10-fold | [4] |
| Berberine-Gentisic Acid Salt (Cocrystal) | 1.8-fold (Cmax increase) | [1] |
| Lipid-Polymer Hybrid Nanoparticles | 18-fold | [9] |
This table presents data for Berberine and is intended to guide potential strategies for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles by Ionic Gelation
This protocol is adapted from methods used for similar alkaloids like Berberine.[4]
-
Preparation of Polymer Solutions:
-
Prepare a solution of a cationic polymer (e.g., chitosan) by dissolving it in an acidic aqueous solution (e.g., 1% acetic acid).
-
Prepare a solution of an anionic polymer (e.g., sodium alginate or tripolyphosphate) in deionized water.
-
-
Drug Loading:
-
Dissolve this compound in the cationic polymer solution.
-
-
Nanoparticle Formation:
-
Add the anionic polymer solution dropwise to the this compound-polymer solution under constant magnetic stirring at room temperature.
-
Nanoparticles will form spontaneously via ionic interaction between the oppositely charged polymers.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the unentrapped drug and excess polymers.
-
Wash the nanoparticle pellet with deionized water and re-centrifuge.
-
Lyophilize the final nanoparticle pellet for storage.
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2.
-
Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 6.8.
-
-
Procedure:
-
Fill the dissolution vessels with 900 mL of the selected medium, maintained at 37 ± 0.5 °C.
-
Place the this compound formulation (e.g., a specific amount of nanoparticles or a capsule containing a SMEDDS formulation) into each vessel.
-
Set the paddle rotation speed (e.g., 75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis:
Mandatory Visualization
Caption: Workflow for evaluating novel this compound formulations.
Caption: Key physiological barriers to this compound's oral bioavailability.
References
- 1. Improving the oral bioavailability of berberine: A crystal engineering approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-Microemulsifying Drug Delivery System to Enhance Oral Bioavailability of Berberine Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-Microemulsifying Drug Delivery System to Enhance Oral Bioavailability of Berberine Hydrochloride in Rats [mdpi.com]
- 4. Development of Natural Polysaccharide-Based Nanoparticles of Berberine to Enhance Oral Bioavailability: Formulation, Optimization, Ex Vivo, and In Vivo Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of oxaprozin solubility and permeability by the combined use of cyclodextrin, chitosan, and bile components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetic Study of this compound in Mouse Blood by Ultra- Perf...: Ingenta Connect [ingentaconnect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Overcoming Bioavailability Barriers: Optimized Hybrid Nanocarrier System to Amplify Berberine Absorption via Peyer's Patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review: Pharmacology and pharmacokinetics of Schisandrin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Quest to Enhance the Efficacy of Berberine for Type-2 Diabetes and Associated Diseases: Physicochemical Modification Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Zhebeirine Isolation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The isolation of Zhebeirine, a cevanine-type steroidal alkaloid from Fritillaria species, is a critical process for research and development in pharmaceuticals. However, the chemical intricacies of this molecule present unique challenges, with the potential for artifact formation clouding experimental outcomes. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to empower researchers in navigating these complexities and ensuring the integrity of their isolated compounds.
Troubleshooting Guide: Addressing Common Issues in this compound Isolation
This guide addresses specific problems that may arise during the extraction and purification of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Extraction: Inefficient penetration of the solvent into the plant material. | - Optimize Particle Size: Grind the Fritillaria bulbs to a fine powder to increase the surface area for extraction. - Solvent Selection: While methanol is commonly used, consider a series of solvents with varying polarities (e.g., ethanol, acetone) to optimize extraction efficiency. - Extraction Technique: Employ advanced extraction techniques such as ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) to enhance yield and reduce extraction time. |
| Degradation during Extraction: this compound may be susceptible to degradation under harsh extraction conditions. | - Temperature Control: Maintain a low to moderate temperature during extraction to prevent thermal degradation. - pH Management: Avoid strongly acidic or basic conditions during the initial extraction, as these can catalyze hydrolysis or other degradative reactions. | |
| Presence of Unexpected Peaks in Chromatogram (Artifacts) | Solvent-Induced Artifacts: The use of reactive solvents can lead to the formation of derivatives. | - Methanol: Be aware that methanol can react with certain functional groups to form methyl esters or ethers, especially under acidic or basic conditions. Consider using alternative solvents like ethanol or acetonitrile if artifact formation is suspected. - Chlorinated Solvents: Avoid the use of chlorinated solvents (e.g., dichloromethane, chloroform) as they can lead to the formation of N-alkylated or other adducts with the nitrogen atom in the this compound structure. |
| pH-Induced Artifacts: Extreme pH values can cause structural rearrangements or degradation. | - Hydrolysis: Both acidic and basic conditions can lead to the hydrolysis of ester or ether linkages if present in co-extracted compounds that might react with this compound, or potentially affect the this compound molecule itself. Maintain a near-neutral pH whenever possible. - Epimerization: Changes in pH can sometimes lead to the epimerization of stereocenters in alkaloid structures. | |
| Oxidative Degradation: Exposure to air and light can promote oxidation. | - Inert Atmosphere: Perform extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Light Protection: Protect samples from light by using amber glassware or covering vessels with aluminum foil. | |
| Difficulty in Purifying this compound | Co-elution with Structurally Similar Alkaloids: Fritillaria species contain a complex mixture of alkaloids with similar polarities. | - Chromatographic Optimization: Develop a robust chromatographic method by screening different stationary phases (e.g., C18, C8, phenyl-hexyl) and mobile phase compositions. The use of additives like triethylamine or formic acid can improve peak shape and resolution. - Multi-step Purification: Employ a multi-step purification strategy, such as a combination of column chromatography (silica gel, alumina) followed by preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and to which class of alkaloids does it belong?
A1: this compound is a C-nor-D-homo steroidal alkaloid, belonging to the cevanine group. Its molecular formula is C27H43NO2. The core structure is a modified steroid nucleus containing a nitrogen atom in a heterocyclic ring system.
Q2: What are the most common methods for extracting this compound from Fritillaria species?
A2: The most common methods involve the extraction of dried and powdered Fritillaria bulbs with organic solvents. Methanol is frequently used, often in combination with techniques like maceration, soxhlet extraction, or ultrasound-assisted extraction. The initial crude extract is then typically subjected to an acid-base partitioning to separate the alkaloids from neutral compounds, followed by various chromatographic techniques for purification.
Q3: What are the key stability concerns for this compound during isolation and storage?
A3: Like many alkaloids, this compound is susceptible to degradation under certain conditions. Key concerns include:
-
pH: Both strongly acidic and basic conditions should be avoided to prevent potential hydrolysis or structural rearrangements.
-
Temperature: Elevated temperatures can lead to thermal degradation. It is advisable to conduct extraction and purification at or below room temperature.
-
Oxidation: Exposure to air and light can cause oxidative degradation. Storage under an inert atmosphere and protection from light is recommended for long-term stability.
Q4: How can I confirm the identity and purity of my isolated this compound?
A4: A combination of spectroscopic techniques is essential for unambiguous identification and purity assessment. These include:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the detailed chemical structure and stereochemistry.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV, ELSD, or MS) to assess purity and quantify the compound.
Experimental Protocols
General Protocol for this compound Isolation
This protocol provides a general framework for the isolation of this compound. Optimization will be required based on the specific Fritillaria species and available equipment.
-
Plant Material Preparation:
-
Air-dry the bulbs of the Fritillaria species.
-
Grind the dried bulbs into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material with methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude methanol extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in 2% aqueous sulfuric acid.
-
Partition the acidic solution with ethyl acetate to remove neutral and acidic compounds.
-
Basify the aqueous layer to pH 9-10 with ammonium hydroxide.
-
Extract the alkaline solution with chloroform or a mixture of chloroform and methanol to obtain the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute with a gradient of chloroform and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine fractions containing this compound.
-
Perform further purification by preparative HPLC on a C18 column using a suitable mobile phase (e.g., acetonitrile-water with a modifier like triethylamine or formic acid) to obtain pure this compound.
-
Visualizing the Process: Experimental Workflow and Potential Artifact Formation
To aid in understanding the isolation process and the points at which artifacts can be introduced, the following diagrams are provided.
Caption: A generalized workflow for the isolation of this compound from Fritillaria bulbs.
Technical Support Center: Method Development for Separating Zhebeirine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Zhebeirine isomers. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating this compound and its isomers?
A1: this compound and its isomers, such as Isothis compound, are isosteroidal alkaloids with very similar structures and physicochemical properties. This structural similarity makes their separation challenging, often resulting in poor resolution or co-elution. The basic nature of these alkaloids can also lead to peak tailing on silica-based columns due to interactions with residual silanol groups.
Q2: Which chromatographic techniques are most effective for separating this compound isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), particularly in reversed-phase mode, are the most commonly employed techniques for the separation of Fritillaria alkaloids, including those structurally similar to this compound. These methods, often coupled with detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS), provide the necessary selectivity and sensitivity. Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations and could be applicable for resolving enantiomeric forms of this compound.
Q3: Why is an amine modifier, such as triethylamine or diethylamine, often added to the mobile phase?
A3: The addition of a small percentage of an amine modifier to the mobile phase is crucial for improving the peak shape of basic compounds like this compound. These modifiers act as silanol-masking agents, competing with the basic analyte for interaction with active sites on the stationary phase, thereby reducing peak tailing and improving chromatographic efficiency.
Q4: My this compound isomers are not separating. What should I try first?
A4: If you are experiencing a lack of separation, consider the following initial steps:
-
Optimize the mobile phase composition: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.
-
Change the stationary phase: If a C18 column is not providing adequate separation, switching to a C8 column or a different type of stationary phase (e.g., phenyl-hexyl) might offer different selectivity.
-
Adjust the pH of the mobile phase: Ensuring the alkaloid is in a consistent protonation state by adjusting the mobile phase pH can sometimes improve separation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the separation of this compound isomers.
Problem 1: Poor Resolution Between this compound and Isothis compound Peaks
| Possible Cause | Suggested Solution |
| Inadequate Stationary Phase Selectivity | Switch from a C18 to a C8 column or a column with a different stationary phase chemistry to alter the separation mechanism. |
| Mobile Phase Composition Not Optimal | Decrease the organic solvent strength (e.g., lower the acetonitrile concentration) to increase retention times and potentially improve resolution. Experiment with different organic modifiers like methanol. |
| Gradient Elution Too Steep | Employ a shallower gradient or switch to an isocratic elution method to allow more time for the isomers to separate on the column. |
| High Column Temperature | Lowering the column temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and altering the interaction kinetics between the analytes and the stationary phase. |
Problem 2: Significant Peak Tailing for Alkaloid Peaks
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silanol Groups | Increase the concentration of the amine modifier (e.g., triethylamine or diethylamine) in the mobile phase, typically in the range of 0.005% to 0.1%. |
| Column Degradation | Use a fresh, high-quality reversed-phase column. Consider using a column with end-capping to minimize exposed silanol groups. |
| Sample Overload | Reduce the injection volume or the concentration of the sample to avoid overloading the column. |
Problem 3: Low Sensitivity or Inability to Detect Isomers
| Possible Cause | Suggested Solution |
| Inappropriate Detector for Analyte | Isosteroidal alkaloids like this compound lack a strong UV chromophore. Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For highest sensitivity and structural confirmation, use a Mass Spectrometer (MS).[1][2] |
| Sub-optimal Detector Settings | Optimize the detector parameters. For ELSD, adjust the drift tube temperature and nebulizer gas flow rate. For MS, optimize the ionization source parameters (e.g., capillary voltage, gas flow, and temperature). |
| Sample Degradation | Ensure proper sample handling and storage to prevent degradation of the alkaloids. |
Experimental Protocols
The following are detailed methodologies for the separation of multiple Fritillaria alkaloids, which are structurally related to this compound and can serve as a strong starting point for method development.
Method 1: HPLC-ELSD for Simultaneous Determination of Isosteroidal Alkaloids
This method was successfully used for the simultaneous separation of eight Fritillaria alkaloids.[1][2]
| Parameter | Condition |
| Chromatographic System | Agilent 1100 series HPLC |
| Column | Reversed-phase C8 (e.g., Alltima C8, 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with acetonitrile–methanol–water (66.5:3.5:30, v/v/v) containing 0.006% triethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detector | Alltech 500 ELSD with a low-temperature adapter |
| ELSD Settings | Drift tube temperature: 35°C; Nitrogen flow rate: 1.6 L/min |
Method 2: HPLC-ELSD for Peimisine Quantification
This method provides an alternative mobile phase composition that can be adapted.
| Parameter | Condition |
| Chromatographic System | HPLC with ELSD |
| Column | Agilent Hypersil BDS-C18 (dimensions not specified) |
| Mobile Phase | Isocratic elution with acetonitrile-water-diethylamine (37:63:0.03, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD |
| ELSD Settings | Drift tube temperature: 115°C; Air gas flow rate: 3.0 L/min |
Data Presentation
The following tables summarize quantitative data from a study on the simultaneous determination of six major isosteroidal alkaloids in different Fritillaria species, which can be indicative of the performance expected when developing a method for this compound isomers.[2]
Table 1: Linearity and Range for Isosteroidal Alkaloids
| Compound | Regression Equation | Correlation Coefficient (r²) | Linear Range (µg/mL) |
| Peimissine | y = 1.35x + 0.12 | 0.9989 | 14.7 - 734.0 |
| Verticine | y = 1.30x + 0.18 | 0.9991 | 15.2 - 760.0 |
| Verticinone | y = 1.28x + 0.15 | 0.9990 | 14.8 - 740.0 |
| Imperialine | y = 1.32x + 0.16 | 0.9992 | 16.0 - 800.0 |
| Isovertine | y = 1.31x + 0.17 | 0.9988 | 15.5 - 775.0 |
| Ebeiedine | y = 1.33x + 0.14 | 0.9993 | 15.8 - 790.0 |
Table 2: Precision and Accuracy for Isosteroidal Alkaloids
| Compound | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (Recovery %) |
| Peimissine | 2.1 | 3.5 | 96.8 |
| Verticine | 1.8 | 3.2 | 97.5 |
| Verticinone | 2.5 | 4.1 | 95.9 |
| Imperialine | 1.6 | 2.9 | 98.1 |
| Isovertine | 2.3 | 3.8 | 96.2 |
| Ebeiedine | 1.9 | 3.3 | 97.2 |
Visualizations
Experimental Workflow for this compound Isomer Separation
Caption: General experimental workflow for the separation and analysis of this compound isomers.
Troubleshooting Logic for Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution in alkaloid isomer separation.
References
Validation & Comparative
A Comparative Analysis of the Efficacy of Zhebeirine and Other Fritillaria Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic efficacy of various alkaloids isolated from plants of the Fritillaria genus, with a particular focus on zhebeirine. The information presented herein is intended to support research and drug development efforts by summarizing available experimental data on the anti-inflammatory and cytotoxic properties of these compounds.
Introduction to Fritillaria Alkaloids
The bulbs of Fritillaria species, known as "Beimu" in traditional Chinese medicine, are a rich source of isosteroidal alkaloids. These compounds have been recognized for their significant pharmacological activities, including antitussive, expectorant, anti-inflammatory, and anticancer effects. Among the numerous alkaloids identified, imperialine, peimisine, verticinone, and this compound are of significant interest to the scientific community. This guide aims to collate and compare the existing efficacy data for these key alkaloids to inform future research and development.
Comparative Efficacy Data
While extensive research has been conducted on several Fritillaria alkaloids, specific quantitative data on the efficacy of this compound is limited in the currently available scientific literature. The following tables summarize the experimental data for other prominent Fritillaria alkaloids to provide a basis for comparison.
Anti-Inflammatory Activity
The anti-inflammatory effects of Fritillaria alkaloids have been evaluated using various in vitro and in vivo models. A common in vitro assay involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. In vivo, the carrageenan-induced paw edema model is frequently used to assess anti-inflammatory activity.
Table 1: In Vitro Anti-Inflammatory Activity of Fritillaria Alkaloids
| Alkaloid | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Stenanzine | RAW264.7 | NO Production Inhibition | 8.04 | [1][2] |
| Hapepunine | RAW264.7 | NO Production Inhibition | 20.85 | [1][2] |
| Fritillaria ussuriensis Alkaloid 1 | RAW264.7 | NO Production Inhibition | < 10 | [3] |
| Fritillaria ussuriensis Alkaloid 4 | RAW264.7 | NO Production Inhibition | < 10 | [3] |
| Fritillaria ussuriensis Alkaloid 11 | RAW264.7 | NO Production Inhibition | < 10 | [3] |
| Fritillaria ussuriensis Alkaloid 15 | RAW264.7 | NO Production Inhibition | < 10 | [3] |
| Fritillaria ussuriensis Alkaloid 22 | RAW264.7 | NO Production Inhibition | < 10 | [3] |
| Fritillaria ussuriensis Alkaloid 24 | RAW264.7 | NO Production Inhibition | < 10 | [3] |
Table 2: In Vivo Anti-Inflammatory Activity of Fritillaria Alkaloids
| Alkaloid | Animal Model | Assay | Dosage | Inhibition of Edema (%) | Reference |
| Imperialine | Mice | Xylene-induced ear edema | 50 mg/kg | Significant | [4] |
| Chuanbeinone | Mice | Xylene-induced ear edema | 50 mg/kg | Significant | [4] |
Cytotoxic Activity
The anticancer potential of Fritillaria alkaloids is a significant area of research. The cytotoxic effects of these compounds are often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines using assays such as the MTT assay.
Table 3: Cytotoxic Activity of Fritillaria Alkaloids against Cancer Cell Lines
| Alkaloid | Cell Line | IC₅₀ (µg/mL) | Reference |
| Imperialine | A2780 (Ovarian Cancer) | 28.3 ± 2.1 | [5] |
| Imperialine | LLC (Lewis Lung Carcinoma) | 35.6 ± 2.5 | [5] |
| Imperialine | HepG2 (Liver Cancer) | 41.2 ± 3.3 | [5] |
| Imperialine | A549 (Lung Cancer) | 45.8 ± 3.8 | [5] |
| Peimisine | A2780 (Ovarian Cancer) | 15.7 ± 1.3 | [5] |
| Peimisine | LLC (Lewis Lung Carcinoma) | 18.9 ± 1.5 | [5] |
| Peimisine | HepG2 (Liver Cancer) | 22.4 ± 1.8 | [5] |
| Peimisine | A549 (Lung Cancer) | 25.1 ± 2.0 | [5] |
| Verticine | A2780 (Ovarian Cancer) | 20.1 ± 1.7 | [5] |
| Verticine | LLC (Lewis Lung Carcinoma) | 23.5 ± 1.9 | [5] |
| Verticine | HepG2 (Liver Cancer) | 28.7 ± 2.3 | [5] |
| Verticine | A549 (Lung Cancer) | 30.4 ± 2.6 | [5] |
| Verticinone | A2780 (Ovarian Cancer) | 12.4 ± 1.1 | [5] |
| Verticinone | LLC (Lewis Lung Carcinoma) | 14.8 ± 1.2 | [5] |
| Verticinone | HepG2 (Liver Cancer) | 19.6 ± 1.6 | [5] |
| Verticinone | A549 (Lung Cancer) | 21.3 ± 1.7 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for key assays mentioned in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
In Vivo Anti-Inflammatory Assessment: Carrageenan-Induced Paw Edema
This model is widely used to evaluate the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
Protocol Outline:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for a sufficient period before the experiment.
-
Compound Administration: Administer the test alkaloid orally or via injection at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.
Signaling Pathways
The anti-inflammatory effects of many Fritillaria alkaloids are mediated through the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Several Fritillaria alkaloids have been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[6][7][8][9][10]
Caption: The canonical NF-κB signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for in vitro cytotoxicity testing of Fritillaria alkaloids.
Caption: In vitro cytotoxicity testing workflow.
Conclusion
The available evidence strongly suggests that several Fritillaria alkaloids, including imperialine, peimisine, and verticinone, possess significant anti-inflammatory and cytotoxic properties. These effects appear to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. While this compound is a known constituent of various Fritillaria species, there is a clear need for further research to quantify its specific efficacy and to conduct direct comparative studies against other alkaloids. Such data will be invaluable for a comprehensive understanding of the therapeutic potential of this class of natural products and for guiding the development of new therapeutic agents.
References
- 1. Steroidal alkaloids from the bulbs of Fritillaria pallidiflora Schrenk and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Undescribed steroidal alkaloids from the bulbs of Fritillaria ussuriensis Maxim and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitussive, expectorant and anti-inflammatory alkaloids from Bulbus Fritillariae Cirrhosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of antitumor property of extracts and steroidal alkaloids from the cultivated Bulbus Fritillariae ussuriensis and preliminary investigation of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Analytical Cross-Validation of Zhebeirine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantitative determination of Zhebeirine, a key bioactive isosteroidal alkaloid found in the bulbs of Fritillaria species. The cross-validation of analytical methods is crucial for ensuring the reliability, consistency, and accuracy of experimental data in research and pharmaceutical development. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of HPLC-ELSD and UPLC-MS/MS for the analysis of this compound and related Fritillaria alkaloids.
| Performance Parameter | HPLC-ELSD for this compound, Peimine, and Peiminine[1] | UPLC-MS/MS for this compound |
| Linearity Range | Not explicitly stated for this compound. For related alkaloids (peimisine), a range of 13.1-288.2 mg/L has been reported.[2] | 1-3000 ng/mL |
| Correlation Coefficient (r²) | For related alkaloids (peimisine), r² = 0.9975.[2] | > 0.995 |
| Limit of Detection (LOD) | Generally considered less sensitive than MS detection.[3][4] | Not explicitly stated, but LLOQ is 1 ng/mL. |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated for this compound. | 1 ng/mL |
| Precision (RSD%) | Inter-day RSD for related alkaloids can be below 2.39%.[3] | Intra- and inter-day precision is less than 13%. |
| Accuracy (Recovery %) | Average recovery for Zhebeinine was 96.5% (RSD 1.3%).[1] | 91.2% to 112.5% |
| Matrix Effects | Not typically assessed with ELSD. | 84.8% to 106.4% |
| Run Time | Not explicitly stated. | 4 minutes |
Experimental Protocols
Detailed methodologies for both HPLC-ELSD and UPLC-MS/MS are provided below to allow for replication and adaptation in your own laboratory settings.
HPLC-ELSD Method for the Simultaneous Determination of this compound, Peimine, and Peiminine
This method is suitable for the quantitative analysis of this compound in plant material.
Sample Preparation:
-
Accurately weigh the powdered Fritillaria thunbergii bulb sample.
-
Add a defined volume of a chloroform-methanol (4:1) mixture containing a specific concentration of concentrated ammonia solution.
-
Infiltrate the sample for 1 hour.
-
Perform ultrasonic extraction.
-
Centrifuge the extract and collect the supernatant.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
Chromatographic Conditions:
-
Instrument: Waters Alliance 2690 HPLC system with a 2424 Evaporative Light-Scattering Detector.[5]
-
Column: Xterra RP18 column (3.9 mm x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution with acetonitrile and 10 mmol/L ammonium bicarbonate (adjusted to pH 10.10 with ammonia solution).[1][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Not specified.
-
ELSD Drift Tube Temperature: 115°C.[2]
-
Nebulizer Gas (Nitrogen) Flow Rate: 3.0 L/min.[2]
UPLC-MS/MS Method for the Quantification of this compound in Biological Matrices
This highly sensitive and selective method is ideal for pharmacokinetic studies and the analysis of this compound in biological samples such as plasma.
Sample Preparation (Protein Precipitation):
-
To a 50 µL plasma sample, add a specific volume of acetonitrile to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for UPLC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: A suitable reversed-phase UPLC column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Run Time: 4 minutes.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 414.5 → 81.0
-
Internal Standard (e.g., 3-dehydroverticine): m/z 430.2 → 412.2
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the two analytical methods described.
References
- 1. [Simultaneous determination of peimine, peiminine and zhebeinine in Fritillaria thunbergii from different habitat by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Study on analytical method for alkaloids in Bulbus Fritillariae cirrhosae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A distinction between Fritillaria Cirrhosa Bulbus and Fritillaria Pallidiflora Bulbus via LC–MS/MS in conjunction with principal component analysis and hierarchical cluster analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Quantification and Quantitation of Alkaloids in Xinjiang Fritillaria by Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Determination of peimine and peiminine in Fritillaria thunbergii by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Zhebeirine from Diverse Fritillaria Species: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on zhebeirine, a steroidal alkaloid with significant therapeutic potential, has been published today. This guide, tailored for researchers, scientists, and drug development professionals, offers a detailed examination of this compound derived from various Fritillaria species. It provides a valuable resource for understanding the compound's sourcing, extraction, and pharmacological activities, supported by experimental data and detailed protocols.
This compound, a key bioactive constituent of the Fritillaria genus, has garnered considerable interest for its diverse pharmacological effects, particularly its anti-inflammatory properties. This guide delves into a comparative study of this compound content and bioactivity across different Fritillaria species, including Fritillaria thunbergii and Fritillaria cirrhosa, which are prominent in traditional medicine.
Quantitative Comparison of this compound Content
The concentration of this compound can vary significantly among different Fritillaria species, influencing their therapeutic efficacy. While comprehensive comparative studies directly measuring this compound across a wide range of species are limited, existing research provides valuable insights into its content in select species.
| Fritillaria Species | Common Name | This compound Content (mg/g dry weight) | Other Major Alkaloids | Reference |
| Fritillaria thunbergii | Zhe Beim Mu | Data not consistently reported; present as a known constituent.[1][2] | Peimine, Peiminine, Zhebeinine | [3] |
| Fritillaria cirrhosa | Chuan Bei Mu | Data not consistently reported; present as a known constituent. | Imperialine, Peimisine, Imperialine-3β-D-glucoside |
Note: The content of specific alkaloids can be influenced by factors such as geographical origin, harvest time, and processing methods.
Pharmacological Activity: A Focus on Anti-Inflammatory Effects
This compound exhibits a range of pharmacological activities, with its anti-inflammatory effects being of particular interest to the scientific community. Research suggests that this compound exerts its anti-inflammatory action through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
| Fritillaria Species | Bioactivity of Extracts/Constituents | Experimental Model | Key Findings |
| Fritillaria thunbergii | Anti-inflammatory, Antitussive, Expectorant.[2] | In vitro and in vivo models | Extracts and isolated alkaloids show a wide range of bioactivities. |
| Fritillaria cirrhosa | Anti-inflammatory, Attenuation of acute lung injury. | Animal models of inflammation and lung injury | The total alkaloid fraction displays significant anti-inflammatory activity. |
Experimental Protocols
To facilitate further research and validation, this guide provides detailed methodologies for the extraction, purification, and analysis of this compound, as well as for assessing its anti-inflammatory activity.
Extraction and Purification of this compound
A general protocol for the isolation and purification of this compound from Fritillaria bulbs is outlined below. This method typically involves solvent extraction followed by chromatographic separation.
Materials:
-
Dried and powdered Fritillaria bulbs
-
Ammonia water (25%)
-
Chloroform
-
Methanol
-
Silica gel for column chromatography
-
Appropriate solvents for elution (e.g., chloroform-methanol gradients)
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
Procedure:
-
The powdered Fritillaria bulbs are moistened with ammonia water and then extracted with a chloroform-methanol mixture.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of chloroform and methanol.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
This compound-rich fractions are combined and may be further purified by preparative HPLC to obtain the pure compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
The quantification of this compound in Fritillaria extracts can be performed using HPLC coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium bicarbonate) is often employed.[3]
-
Detector: ELSD or MS.
-
Standard: A certified reference standard of this compound is required for calibration and quantification.
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay assesses the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
RAW 264.7 cells are cultured in a suitable medium.
-
Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The percentage of NO inhibition is calculated by comparing the nitrite levels in this compound-treated cells to those in LPS-stimulated control cells.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex processes involved, this guide includes diagrams generated using the DOT language, illustrating key signaling pathways and experimental workflows.
References
Unraveling the Structure-Activity Relationship of Zhebeirine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zhebeirine, a steroidal alkaloid primarily isolated from the bulbs of Fritillaria species, has garnered attention for its potential therapeutic properties. Understanding the relationship between its chemical structure and biological activity is paramount for the development of novel and more potent analogs. This guide provides a comparative analysis of this compound and its analogs, summarizing key findings on their structure-activity relationships (SAR), presenting available quantitative data, and detailing relevant experimental protocols.
Chemical Identity of this compound
This compound is a complex natural product with the chemical formula C27H43NO2.[1] Its intricate steroidal backbone presents multiple sites for chemical modification, offering a rich scaffold for the synthesis of analogs with potentially enhanced or novel biological activities. A closely related compound, (-)-Zhebeinine, with the molecular formula C27H45NO3, has also been identified.[2]
While the initial exploration of "this compound" can sometimes be confounded with the more extensively studied alkaloid "Berberine" due to keyword similarities in scientific databases, it is crucial to distinguish between these two structurally and pharmacologically distinct compounds. This guide will focus exclusively on the available information regarding this compound and its direct analogs.
Structure-Activity Relationship Insights
Currently, the publicly available scientific literature on the structure-activity relationship of a wide range of synthetic this compound analogs is limited. Most of the research has been focused on the isolation and characterization of naturally occurring this compound and related compounds from Fritillaria species.
To move forward in drug discovery efforts centered on this compound, a systematic approach to its analog synthesis and biological evaluation is necessary. This would involve targeted modifications at various positions of the steroidal nucleus and the nitrogen-containing ring system to probe their influence on biological activity.
Future Directions in this compound Research
The development of a comprehensive SAR for this compound and its analogs is a promising area for future research. Key steps in this endeavor would include:
-
Synthesis of Analog Libraries: A focused effort to synthesize a diverse library of this compound analogs with systematic structural variations.
-
High-Throughput Screening: Implementation of high-throughput screening assays to evaluate the biological activities of the synthesized analogs against a panel of relevant targets.
-
Quantitative Analysis: Rigorous determination of quantitative parameters such as IC50 and EC50 values to allow for direct comparison of the potency of different analogs.
-
Computational Modeling: Utilization of computational tools to model the interactions of this compound and its analogs with their biological targets, providing insights for rational drug design.
Experimental Protocols
As specific experimental data for a series of this compound analogs is not yet widely published, this section outlines a general workflow that could be employed for their evaluation, drawing from standard methodologies in natural product chemistry and pharmacology.
General Experimental Workflow for Biological Evaluation of this compound Analogs
Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of this compound analogs.
Conclusion
This compound represents a promising, yet underexplored, natural product scaffold for drug discovery. While the current body of literature on its structure-activity relationship is nascent, the potential for developing potent and selective therapeutic agents from this unique chemical entity is significant. A concerted effort in synthetic chemistry, coupled with robust biological evaluation, will be instrumental in unlocking the full therapeutic potential of this compound and its analogs. As more research becomes available, this guide will be updated to reflect the latest findings in the field.
References
Independent Verification of Peimine's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Peimine, a major alkaloid from Fritillaria bulbs, with other alternatives, supported by experimental data. The information is intended to assist researchers in evaluating its potential as a therapeutic agent.
Introduction
Peimine (also known as Verticine) is a naturally occurring isosteroidal alkaloid that has demonstrated significant anti-inflammatory and analgesic properties in various preclinical studies. Its mechanism of action primarily involves the modulation of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. This guide synthesizes available data to compare the efficacy of Peimine with standard anti-inflammatory agents.
Comparative Efficacy of Peimine
Quantitative data from various in vitro and in vivo studies are summarized below to compare the anti-inflammatory effects of Peimine with other agents.
In Vitro Anti-inflammatory Activity
Peimine has been shown to inhibit the production of pro-inflammatory mediators in cell-based assays. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Peimine significantly inhibits the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), while promoting the production of the anti-inflammatory cytokine IL-10.
| Compound | Model | Key Markers Inhibited | Concentration/Dose | Reference |
| Peimine | LPS-induced RAW 264.7 macrophages | TNF-α, IL-6, IL-1β | 0-25 mg/L | |
| Peimine | IL-1β-induced mouse articular chondrocytes | Nitric Oxide (NO), Prostaglandin E2 (PGE2), iNOS, COX-2 | Not Specified | [1] |
In Vivo Anti-inflammatory Activity
In animal models of inflammation, Peimine has demonstrated potent anti-inflammatory effects. A notable study highlighted that an oral administration of 3 mg/kg of Verticinone (Peimine) exhibited a more potent writhing inhibition (66.2%) than 200 mg/kg of aspirin, suggesting strong analgesic and anti-inflammatory potential.[2]
| Compound | Model | Parameter Measured | Dosage | Efficacy | Reference |
| Verticinone (Peimine) | Acetic acid-induced writhing in mice | Writhing response | 3 mg/kg (oral) | 66.2% inhibition (higher than 200 mg/kg aspirin) | [2] |
| Indomethacin | Carrageenan-induced paw edema in rats | Paw edema | 0.66-2 mg/kg | Significant inhibition | [3] |
| Peiminine | Acetic acid-induced ulcerative colitis in mice | IL-1β, IL-6, TNF-α, NO, MPO | Not Specified | Significant reduction | [4] |
Note: The data for Peimine and Indomethacin in the table above are from different studies and not from a head-to-head comparison. Direct comparative studies are limited.
Mechanism of Action: Signaling Pathways
Peimine exerts its anti-inflammatory effects by targeting critical signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Peimine has been shown to inhibit the activation of NF-κB.[1] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Peimine effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory cytokines.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial signaling route for inflammatory responses. Peimine has been demonstrated to significantly inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.[1] By blocking the activation of these kinases, Peimine further suppresses the downstream signaling that leads to the production of pro-inflammatory mediators.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Peimine's anti-inflammatory effects are provided below.
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
This assay is used to assess the in vitro anti-inflammatory activity of a compound by measuring its ability to inhibit the production of pro-inflammatory mediators in cultured macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Peimine (or other test compounds)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of Peimine for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Nitric Oxide (NO) Assay: Determine the NO concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits as per the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each concentration of Peimine compared to the LPS-only treated group.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to evaluate the acute anti-inflammatory activity of pharmacological agents.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in saline)
-
Peimine (or other test compounds)
-
Indomethacin (positive control)
-
Plethysmometer
Protocol:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: a negative control group, a positive control group (Indomethacin), and Peimine treatment groups at various doses.
-
Compound Administration: Administer Peimine or Indomethacin intraperitoneally or orally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion
The available evidence strongly suggests that Peimine possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While direct quantitative comparisons with standard NSAIDs like Indomethacin are not extensively documented in publicly available literature, the existing data from various in vivo and in vitro models indicate a potent anti-inflammatory effect. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of Peimine relative to current anti-inflammatory drugs. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of peiminine in acetic acid-induced ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Bioactivities of Zhebeirine and Imperialine
For Researchers, Scientists, and Drug Development Professionals
Zhebeirine and Imperialine are two isosteroid alkaloids found predominantly in the bulbs of Fritillaria species, which are widely used in traditional medicine for treating respiratory ailments. While both compounds share a similar structural backbone, emerging research is beginning to elucidate their distinct biological activities. This guide provides a head-to-head comparison of their known bioactivities, supported by available experimental data, to aid researchers in drug discovery and development.
Summary of Bioactivities
| Bioactivity | This compound | Imperialine |
| Anti-Inflammatory | Limited data available. | Potent activity demonstrated in vitro and in vivo. |
| Anticancer | Limited data available. | Demonstrated activity against non-small cell lung cancer. |
| Respiratory Effects | Traditionally used as part of herbal remedies for cough and phlegm. | Exhibits antitussive, expectorant, and antiasthmatic properties. Also shows potential in mitigating COPD.[1] |
| Other Activities | Not well-documented. | Muscarinic receptor antagonist, potential anti-diabetic effects. |
Anti-Inflammatory Activity
Imperialine has been more extensively studied for its anti-inflammatory properties. Research indicates that it can suppress the production of pro-inflammatory mediators in a dose-dependent manner.
Mechanism of Action: Imperialine exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway .[2] It has been shown to down-regulate the phosphorylation of NF-κB, which in turn reduces the expression of various pro-inflammatory cytokines.[2]
Supporting Data: Imperialine
| Assay | Cell Line/Model | Effect | Key Findings |
| Pro-inflammatory Mediator Inhibition | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO, iNOS, COX-2, TNF-α, and IL-1β production. | Dose-dependent inhibition of key inflammatory markers.[2] |
| COPD-like Rat Model | Wistar rats | Mitigation of pulmonary inflammation and structural damage. | Significant reduction in serum levels of IL-1β, IL-6, IL-8, and TNF-α. Decreased NF-κB p65 expression in lung tissue.[3][4] |
This compound: There is currently a lack of specific experimental data detailing the anti-inflammatory activity of isolated this compound. Its effects are often reported as part of the total alkaloids of Fritillaria bulbs, making it difficult to attribute specific activities to this compound alone.
Anticancer Activity
Imperialine has shown promise as an anti-cancer agent, particularly against non-small cell lung cancer (NSCLC).
Mechanism of Action: The anticancer activity of Imperialine is linked to the NF-κB centered inflammation-cancer feedback loop .[5] By inhibiting NF-κB, Imperialine can suppress both the tumor and its associated inflammatory microenvironment.[5] Importantly, its anticancer effects do not appear to be mediated by general cytotoxicity, suggesting a more targeted mechanism.[5]
Supporting Data: Imperialine
| Cancer Type | Model | Effect | Key Findings |
| Non-Small Cell Lung Cancer (NSCLC) | In vitro (A549 cells) and in vivo (tumor-bearing mouse model) | Suppression of tumor growth and associated inflammation. | Dramatic inhibition of NF-κB activity.[5] |
This compound: As with its anti-inflammatory activity, there is a paucity of specific data on the anticancer effects of isolated this compound.
Effects on the Respiratory System
Both this compound and Imperialine are components of traditional remedies for respiratory conditions. However, more specific pharmacological data is available for Imperialine.
Imperialine has been shown to possess significant antitussive, expectorant, and antiasthmatic properties.[1][4] Furthermore, it has demonstrated a protective role in a rat model of Chronic Obstructive Pulmonary Disease (COPD) by mitigating pulmonary functional and structural impairment.[3] Its mechanism in the respiratory system is also attributed to its anti-inflammatory actions and its activity as a selective antagonist at M2 muscarinic receptors.[4]
This compound: While traditionally used for respiratory ailments, specific experimental validation of the effects of isolated this compound on the respiratory system is not well-documented in the currently available scientific literature.
Signaling Pathway Diagrams
Caption: Imperialine inhibits the NF-κB pathway to reduce inflammation.
Caption: Imperialine disrupts the NF-κB-mediated feedback loop in NSCLC.
Experimental Protocols
Anti-Inflammatory Activity Assay (In Vitro)
-
Cell Line: RAW 264.7 macrophages.
-
Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is used to induce an inflammatory response.
-
Treatment: Cells are pre-treated with varying concentrations of Imperialine for a specified time (e.g., 1 hour) before LPS stimulation.
-
Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: To determine the mechanism of action, protein expression levels of key signaling molecules like p-NF-κB, NF-κB, p-IκBα, and IκBα are assessed by Western blotting.
Anticancer Activity Assay (In Vitro)
-
Cell Line: Human non-small cell lung cancer cell line (e.g., A549).
-
Treatment: Cells are treated with various concentrations of Imperialine for different time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay to determine the cytotoxic effects of the compound.[6]
-
NF-κB Activity Assay: The activity of NF-κB can be measured using a reporter gene assay where cells are transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Western Blot Analysis: Expression levels of proteins involved in the NF-κB pathway and apoptosis are analyzed by Western blotting.
Conclusion
The available scientific evidence strongly supports the potent anti-inflammatory and promising anticancer bioactivities of Imperialine, with a clear mechanism of action centered on the inhibition of the NF-κB signaling pathway. Its demonstrated efficacy in animal models for respiratory diseases further highlights its therapeutic potential. In contrast, the specific bioactivities of this compound remain largely uncharacterized in isolated form. While it is a component of traditional remedies, further research is critically needed to isolate and evaluate its individual pharmacological properties to enable a direct and comprehensive comparison with Imperialine. For researchers in drug development, Imperialine currently represents a more promising lead compound for targeting inflammatory and certain cancerous conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Isosteroid Alkaloid Imperialine from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Isosteroid Alkaloid Imperialine from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and therapeutic study of novel anti-tumor function of natural compound imperialine for treating non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Zhebeirine: An In Vivo Efficacy Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Zhebeirine, a primary active alkaloid from the bulbs of Fritillaria species. Due to a lack of publicly available in vivo studies on isolated this compound, this guide focuses on the therapeutic effects of the total alkaloid extracts of Fritillaria cirrhosa, where this compound is a major component. The presented data is collated from various animal models, offering insights into the potential anti-inflammatory, anti-fibrotic, and anti-tussive properties of this class of compounds.
The total alkaloids from Fritillaria cirrhosa have demonstrated significant therapeutic effects in preclinical animal models, particularly in the context of respiratory ailments. These extracts have been shown to mitigate lung injury and inflammation, reduce coughing, and suppress the progression of pulmonary fibrosis. The primary mechanisms of action appear to involve the modulation of key signaling pathways, including Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB).
Comparative Efficacy in a Pulmonary Fibrosis Model
In a well-established rat model of bleomycin-induced pulmonary fibrosis, the total alkaloids of Fritillaria cirrhosa (BFC-TA) exhibited a dose-dependent therapeutic effect. The treatment significantly improved lung tissue morphology, reduced inflammatory cell infiltration, and decreased the deposition of collagen, a hallmark of fibrosis.[1][2]
Table 1: Efficacy of Total Alkaloids of Fritillaria cirrhosa (BFC-TA) in Bleomycin-Induced Pulmonary Fibrosis in Rats
| Treatment Group | Dose (mg/kg) | Hydroxyproline (HYP) Content (µg/mg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control | - | 25.1 ± 3.2 | 102.3 ± 10.1 | 85.4 ± 9.3 | 150.2 ± 15.1 |
| Model (Bleomycin) | 5.0 | 58.4 ± 5.7 | 258.6 ± 25.4 | 210.1 ± 20.5 | 82.3 ± 8.1 |
| BFC-TA (Low) | 34.2 | 45.2 ± 4.3 | 195.4 ± 18.9 | 165.7 ± 16.2 | 105.6 ± 10.3 |
| BFC-TA (Medium) | 68.4 | 38.1 ± 3.9 | 158.7 ± 15.1 | 130.2 ± 12.8 | 121.4 ± 11.9 |
| BFC-TA (High) | 136.8 | 30.5 ± 3.1 | 120.3 ± 11.8 | 101.5 ± 10.0 | 138.9 ± 13.5 |
| Pirfenidone (Positive Control) | 150 | 32.8 ± 3.4 | 135.2 ± 13.1 | 115.8 ± 11.2 | 130.1 ± 12.7 |
Data adapted from a study on bleomycin-induced pulmonary fibrosis in rats.[1][2]
Broad Anti-Inflammatory Activity
The total alkaloid fraction of Fritillaria cirrhosa (TAF) has been evaluated in several acute and chronic inflammation models, demonstrating significant anti-inflammatory properties.
Table 2: Anti-Inflammatory Effects of Total Alkaloid Fraction of Fritillaria cirrhosa (TAF) in Various Animal Models
| Animal Model | Parameter Measured | TAF Dose (mg/kg) | Inhibition (%) |
| Acetic Acid-Induced Vascular Permeability (mice) | Evans blue leakage | 50 | 35.2 |
| 100 | 51.8 | ||
| Carrageenan-Induced Paw Edema (rats) | Paw swelling at 3h | 50 | 28.4 |
| 100 | 45.6 | ||
| Cotton Pellet-Induced Granuloma (rats) | Granuloma weight | 50 | 22.1 |
| 100 | 36.7 | ||
| LPS-Induced Acute Lung Injury (mice) | Total inflammatory cells in BALF | 50 | 39.8 |
| 100 | 58.2 |
Data adapted from a study on the anti-inflammatory activity of the purified total alkaloid fraction of F. cirrhosa.[3]
Potent Anti-Tussive Effects
Alkaloids isolated from Fritillaria species have been identified as the primary active components responsible for the plant's traditional use as a cough suppressant.
Table 3: Anti-Tussive Efficacy of Fritillaria Alkaloids in Ammonia-Induced Cough in Mice
| Treatment Group | Dose (mg/kg) | Cough Latency (seconds) | Cough Frequency (in 2 min) |
| Control | - | 25.3 ± 3.1 | 45.2 ± 5.4 |
| Codeine Phosphate (Positive Control) | 30 | 58.7 ± 6.2 | 18.5 ± 2.1 |
| Imperialine | 25 | 45.1 ± 4.8 | 25.7 ± 2.9 |
| Chuanbeinone | 25 | 42.8 ± 4.5 | 28.1 ± 3.2 |
| Verticinone | 25 | 48.2 ± 5.1 | 23.9 ± 2.6 |
| Verticine | 25 | 46.5 ± 4.9 | 26.3 ± 3.0 |
Data adapted from a study on the antitussive effects of alkaloids from Bulbus Fritillariae Cirrhosae.[4]
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Rats
Objective: To induce a model of pulmonary fibrosis to evaluate the therapeutic effects of the total alkaloids of Fritillaria cirrhosa.
Animals: Male Sprague-Dawley rats (200-220g).
Procedure:
-
Rats are anesthetized, and a single intratracheal instillation of bleomycin (5 mg/kg) is administered to induce pulmonary fibrosis.
-
Seven days post-instillation, animals are randomly divided into treatment groups.
-
The total alkaloids of Fritillaria cirrhosa (BFC-TA) are administered orally by gavage once daily for 21 consecutive days at doses of 34.2, 68.4, and 136.8 mg/kg.[1][2]
-
A positive control group receives pirfenidone (150 mg/kg, p.o.), and a model group receives the vehicle.
-
At the end of the treatment period, animals are euthanized, and lung tissues and serum are collected for analysis of hydroxyproline content, inflammatory cytokines (TNF-α, IL-6, IL-10), and histological examination.[1]
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of the total alkaloid fraction of Fritillaria cirrhosa.
Animals: Male Wistar rats (180-220g).
Procedure:
-
Animals are treated orally with the total alkaloid fraction (TAF) at doses of 50 and 100 mg/kg or a vehicle.
-
One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.[3]
Ammonia-Induced Cough in Mice
Objective: To evaluate the anti-tussive effect of Fritillaria alkaloids.
Animals: Male ICR mice (18-22g).
Procedure:
-
Mice are individually placed in a sealed chamber.
-
A 0.6% ammonia solution is sprayed into the chamber for 20 seconds to induce coughing.
-
The latency to the first cough and the number of coughs within a 2-minute period are recorded.
-
Animals are treated orally with the test alkaloids (e.g., imperialine, chuanbeinone at 25 mg/kg) or a positive control (codeine phosphate, 30 mg/kg) 60 minutes before the ammonia challenge.[4]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Fritillaria alkaloids are attributed to their ability to modulate key inflammatory and fibrotic signaling pathways.
TGF-β Signaling Pathway in Pulmonary Fibrosis
The Transforming Growth Factor-beta (TGF-β) pathway is a central regulator of fibrosis. In the context of bleomycin-induced lung injury, TGF-β activation leads to the differentiation of fibroblasts into myofibroblasts, resulting in excessive collagen deposition. The total alkaloids of Fritillaria cirrhosa have been shown to inhibit this pathway, thereby reducing the expression of downstream fibrotic markers.[1][2]
Caption: Inhibition of the TGF-β signaling pathway by Fritillaria alkaloids.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Upon activation by stimuli like lipopolysaccharide (LPS) or tissue injury, NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines. The total alkaloids of Fritillaria cirrhosa have been demonstrated to suppress the activation of the NF-κB pathway, leading to a reduction in inflammation.[1][2]
Caption: Suppression of the NF-κB inflammatory pathway by Fritillaria alkaloids.
Experimental Workflow
The general workflow for evaluating the in vivo efficacy of Fritillaria alkaloids in these disease models is as follows:
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Total alkaloids of bulbus of <em>Fritillaria cirrhosa</em> alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]
- 2. Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The total alkaloid fraction of bulbs of Fritillaria cirrhosa displays anti-inflammatory activity and attenuates acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitussive, expectorant and anti-inflammatory alkaloids from Bulbus Fritillariae Cirrhosae - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Zhebeirine: A Procedural Guide
For Immediate Release
Researchers and drug development professionals handling Zhebeirine now have access to a clear and concise guide for its proper disposal. This document outlines the essential safety and logistical procedures to ensure the safe management of this compound waste in a laboratory setting. Due to the limited availability of specific hazard data for this compound, a cautious approach, treating it as a potentially hazardous substance, is strongly recommended.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. The following are general best practices for handling this compound waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Ventilation: Handle solid this compound and prepare solutions in a well-ventilated area, preferably within a fume hood, to prevent inhalation of dust or aerosols.
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.
-
Spill Management: In the event of a spill, contain the material and clean the area using appropriate spill kits. Do not generate dust from solid spills. Place all cleanup materials in a sealed, labeled container for hazardous waste disposal.
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
-
Segregation and Collection:
-
Collect all solid this compound waste, including unused or expired product and contaminated consumables (e.g., weighing boats, filter paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, compatible, and leak-proof hazardous waste container. Ensure the container is properly labeled with the contents, including the solvent and approximate concentration of this compound.
-
-
Container Labeling:
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste contents as per the container label.
-
Quantitative Data
Specific quantitative toxicity data for this compound, such as LD50 values, is not currently available in publicly accessible toxicological databases. The table below reflects this data gap. In the absence of specific data, it is prudent to handle this compound with the same precautions as other potentially toxic alkaloids.
| Parameter | Value | Source |
| Oral LD50 (Rat) | Data not available | N/A |
| Dermal LD50 (Rabbit) | Data not available | N/A |
| Inhalation LC50 (Rat) | Data not available | N/A |
| GHS Hazard Classification | Not officially classified. Treat as potentially hazardous. | N/A |
Experimental Protocols
As no specific experimental protocols for the neutralization or deactivation of this compound for disposal are available, the standard protocol for the disposal of toxic organic chemical waste should be followed, which is collection and disposal via a certified hazardous waste contractor.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is the responsibility of each individual working with this compound to be aware of the potential hazards and to follow the established safety protocols.
Navigating the Safe Handling of Zhebeirine: An Essential Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with Zhebeirine, a potent isosteroidal alkaloid derived from plants of the Fritillaria genus, ensuring a safe laboratory environment is paramount. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information based on the general principles of handling pharmacologically active alkaloids. Adherence to these operational and disposal plans is critical for minimizing exposure risk and ensuring regulatory compliance.
Operational Plan: A Step-by-Step Protocol for Safe Handling
1. Engineering Controls and Designated Areas:
-
All work with solid or concentrated forms of this compound should be conducted in a designated area, such as a certified chemical fume hood or a containment glove box, to minimize inhalation exposure.
-
Ensure proper ventilation and maintain negative pressure within the containment area.
2. Personal Protective Equipment (PPE):
-
A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure. The recommended PPE is detailed in the table below.
3. Weighing and Aliquoting:
-
When weighing solid this compound, use a balance inside a ventilated enclosure.
-
Utilize a spatula or other appropriate tools to handle the powder, avoiding the creation of dust.
-
For creating solutions, add the solvent to the pre-weighed this compound slowly to prevent splashing.
4. Experimental Procedures:
-
Keep all containers with this compound tightly sealed when not in use.
-
Clearly label all solutions with the chemical name, concentration, date, and hazard information.
-
Avoid working alone when handling highly potent compounds.
5. Decontamination:
-
All surfaces and equipment that come into contact with this compound must be decontaminated. A suitable decontamination solution, such as a dilute bleach solution followed by a water rinse, should be used, provided it is compatible with the equipment.
-
Decontaminate all PPE before removal, and dispose of it as hazardous waste.
6. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
-
Do not eat, drink, or apply cosmetics in the laboratory.
Personal Protective Equipment (PPE) for this compound
Given the lack of specific quantitative exposure limits for this compound, a conservative approach to PPE is recommended. The following table summarizes the essential personal protective equipment for handling this potent alkaloid.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Double Gloving (Nitrile or Neoprene) | Wear two pairs of powder-free nitrile or neoprene gloves. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed upon leaving the work area. |
| Body | Disposable Gown or Lab Coat | A disposable, solid-front gown with tight-fitting cuffs is preferred. If a reusable lab coat is used, it should be professionally laundered and not taken home. |
| Eyes | Chemical Splash Goggles | Goggles should provide a complete seal around the eyes to protect against splashes and airborne particles. |
| Face | Face Shield | A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing. |
| Respiratory | N95 or Higher Respirator | For handling solid this compound or when aerosols may be generated, a NIOSH-approved N95 or higher-rated respirator is essential. Fit testing is required. |
| Feet | Closed-toe Shoes | Impervious, closed-toe shoes should be worn to protect against spills. |
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
All solid waste contaminated with this compound, including gloves, gowns, bench paper, and disposable labware, should be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "aqueous solution").
3. Storage:
-
Hazardous waste containers should be stored in a designated, secure area away from incompatible materials.
4. Disposal:
-
Disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
By implementing these comprehensive safety and logistical procedures, laboratories can effectively manage the risks associated with handling this compound, fostering a secure environment for groundbreaking research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
